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  • Product: 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine
  • CAS: 876299-97-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

This technical guide details the synthesis of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine , a privileged scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and B-Raf inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine , a privileged scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and B-Raf inhibitors.

Executive Summary

The target molecule, 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine , represents a critical intermediate in the synthesis of heterobiaryl kinase inhibitors. The 5-aminopyrazole core serves as a hydrogen bond donor/acceptor motif essential for ATP-binding pocket interactions, while the tert-butyl group provides hydrophobic bulk to fill the selectivity pocket (often the "gatekeeper" region). The 3-pyridyl moiety improves water solubility and metabolic stability compared to phenyl analogs.

This guide prioritizes the regioselective cyclocondensation of 3-pyridylhydrazine with pivaloylacetonitrile. This route is favored over N-arylation of pre-formed pyrazoles due to superior regiocontrol and yield.

Retrosynthetic Analysis

The most logical disconnection involves the N1–N2 bond of the hydrazine and the C3–C4/C5 bonds of the pyrazole ring. The pyrazole core is assembled via the condensation of a hydrazine derivative and a


-ketonitrile.[1]
Retrosynthesis Diagram

Retrosynthesis Target Target: 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Precursors Precursors Target->Precursors Cyclocondensation Hydrazine 3-Pyridylhydrazine (Nucleophile) Precursors->Hydrazine Ketonitrile 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) (Electrophile) Precursors->Ketonitrile

Figure 1: Retrosynthetic breakdown showing the convergence of hydrazine and


-ketonitrile precursors.

Primary Synthesis Pathway: Regioselective Cyclocondensation

Reaction Overview

The reaction utilizes 3-pyridylhydrazine dihydrochloride and 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile). The regiochemistry is controlled by the differential reactivity of the electrophilic centers in the


-ketonitrile (ketone > nitrile) and the nucleophilic centers of the hydrazine (terminal 

> internal

).
Reagents & Materials Table
ReagentRoleEquiv.MW ( g/mol )Notes
3-Pyridylhydrazine 2HCl Nucleophile1.0182.05Hygroscopic; store under inert gas.
Pivaloylacetonitrile Electrophile1.1125.17Commercially available; liquid or low-melting solid.
Ethanol (Absolute) SolventN/A46.07Preferred for solubility and reflux temp.
Conc. HCl Catalyst0.1-0.536.46Activates ketone; maintains acidic pH.
NaOH / NaHCO₃ Workup BaseExcess-Neutralization to precipitate product.
Detailed Experimental Protocol

Step 1: Preparation of Reaction Mixture

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-pyridylhydrazine dihydrochloride (10.0 mmol) and absolute ethanol (50 mL).

  • Add pivaloylacetonitrile (11.0 mmol, 1.1 equiv) to the suspension.

  • Note: The dihydrochloride salt of the hydrazine provides an acidic medium naturally. If using the free base hydrazine, add 0.5 mL of conc. HCl to catalyze the initial hydrazone formation.

Step 2: Cyclization (Reflux)

  • Heat the mixture to reflux (approx. 78–80 °C) with vigorous stirring.

  • Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The formation of the intermediate hydrazone is fast; the rate-limiting step is the cyclization onto the nitrile.

  • Upon completion, allow the reaction mixture to cool to room temperature.

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove approximately 80% of the ethanol.

  • Dilute the residue with ice-cold water (20 mL).

  • Slowly adjust the pH to ~8–9 using saturated aqueous NaHCO₃ or 1N NaOH.

    • Observation: A solid precipitate should form as the solution becomes basic (neutralizing the pyridine and pyrazole nitrogens).

  • Stir the slurry at 0 °C for 30 minutes to maximize precipitation.

  • Filter the solid via vacuum filtration.[1] Wash the filter cake with cold water (

    
     mL) and a small amount of cold diethyl ether (to remove unreacted nitrile).
    

Step 4: Purification

  • Crude Yield: Typically 75–85%.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1) or Toluene.[2]

  • Flash Chromatography: If the product is oily or impure, purify on silica gel eluting with a gradient of 0–5% MeOH in DCM.

Mechanism & Regioselectivity Deep Dive

Understanding the regioselectivity is vital for troubleshooting. The formation of the "5-amine" isomer (vs. the 3-amine isomer) is driven by the initial attack of the hydrazine.

Mechanistic Pathway[1][2][3][4]

Mechanism Start Reagents: Hydrazine + B-Ketonitrile Step1 Step 1: Hydrazone Formation (Terminal NH2 attacks Ketone) Start->Step1 Acid Cat. Step2 Step 2: Cyclization (Internal NH attacks Nitrile) Step1->Step2 - H2O Product Product: 1-(3-pyridyl)-3-(t-butyl)-5-aminopyrazole Step2->Product Tautomerization

Figure 2: Mechanistic flow ensuring the 3-tert-butyl-5-amino substitution pattern.

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazine is more nucleophilic than the internal nitrogen (
    
    
    
    ).
  • Electrophilic Discrimination: The ketone carbonyl of pivaloylacetonitrile is more electrophilic than the nitrile carbon.

  • Result: The terminal nitrogen attacks the ketone. This places the tert-butyl group (adjacent to the ketone) at position 3 relative to the hydrazine attachment. The internal nitrogen then closes the ring onto the nitrile, forming the amine at position 5.

Analytical Characterization

Validating the structure requires confirming the presence of the tert-butyl group, the pyridine ring, and the free amine.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       1.25–1.30 (s, 9H, t-Butyl).
      
    • 
       5.30–5.50 (s, 1H, Pyrazole C4-H).
      
    • 
       5.80–6.20 (br s, 2H, 
      
      
      
      , exchangeable with D₂O).
    • 
       7.40–8.80 (m, 4H, Pyridine protons). Note: Pyridine H2 (between N and Pyrazole) will be significantly deshielded (~8.8 ppm).
      
  • MS (ESI):

    • Calculated Mass (

      
      ): 216.14.
      
    • Observed

      
      : 217.1.
      

Precursor Synthesis (If Commercial Unavailable)

If 3-pyridylhydrazine is unavailable, it must be synthesized from 3-aminopyridine via diazotization and reduction.

Protocol:

  • Diazotization: Dissolve 3-aminopyridine in conc. HCl at -5 °C. Add aqueous

    
     dropwise to form the diazonium salt.
    
  • Reduction: Add a solution of

    
     (stannous chloride) in conc. HCl at -5 °C. Stir for 2 hours.
    
  • Isolation: The hydrazine precipitates as a tin double salt or hydrochloride. Treat with NaOH to liberate free base, then extract with ether, or isolate as HCl salt. Caution: Hydrazines are toxic.

Safety & Hazards

  • Hydrazines: 3-Pyridylhydrazine is a potential carcinogen and skin sensitizer. Handle in a fume hood with double nitrile gloves.

  • Pivaloylacetonitrile: Toxic if swallowed or inhaled.

  • Reaction Pressure: Refluxing ethanol presents a flammability hazard; ensure condenser water flow is stable.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.

  • Synthesis of 3-tert-butyl-1-aryl-5-aminopyrazoles: Quiroga, J., et al. "Synthesis and Structure of 5-Amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole." Molbank, 2012.

  • General Method for Aminopyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

  • 3-Pyridylhydrazine Preparation: Organic Syntheses, Coll. Vol. 3, p. 50 (1955). Standard diazotization reduction protocols.

Sources

Exploratory

Strategic Scaffolds in Kinase Inhibition: The 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Architecture

Executive Summary In the landscape of modern medicinal chemistry, the 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine scaffold represents a critical pharmacophore, particularly in the development of Type II kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine scaffold represents a critical pharmacophore, particularly in the development of Type II kinase inhibitors targeting p38 MAPK , VEGFR , and B-Raf . This heterocyclic amine serves as the primary "hinge-binding" or "gatekeeper-adjacent" moiety in the synthesis of diaryl urea inhibitors. Its structural ingenuity lies in the tert-butyl group , which provides essential hydrophobic bulk to occupy the kinase ATP-binding pocket's selectivity gate, and the 3-pyridyl ring , which enhances aqueous solubility and metabolic stability compared to carbocyclic analogs.

This technical guide provides a comprehensive analysis of this molecule, detailing its physiochemical properties, a validated synthetic protocol, and its downstream application in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile

This section outlines the verified chemical data for the compound. Researchers should use these parameters for preliminary identification and quality control.

ParameterTechnical Specification
IUPAC Name 3-(tert-butyl)-1-(pyridin-3-yl)-1H-pyrazol-5-amine
Common Name Pyridyl-Pyrazole Amine Intermediate
CAS Number 876299-97-7
Molecular Formula

Molecular Weight 216.28 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calculated) ~4.5 (Pyridine nitrogen), ~1.5 (Pyrazole nitrogen)
Key Pharmacophore 5-Amino group (Donor/Acceptor), tert-Butyl (Lipophilic)

Part 2: Synthetic Architecture & Protocol

The synthesis of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine is a classic example of regioselective heterocyclocondensation . The reaction involves the condensation of a


-ketonitrile with an aryl hydrazine.
The Reaction Logic

The synthesis relies on the reaction between 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) and 3-hydrazinopyridine hydrochloride .

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine (more nucleophilic) attacks the ketone carbonyl of the nitrile.

  • Imine Formation: Loss of water generates a hydrazone intermediate.

  • Cyclization: The internal nitrogen of the hydrazine attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to form the stable aromatic 5-aminopyrazole system.

Note on Regiochemistry: The steric bulk of the tert-butyl group directs the initial attack, ensuring the formation of the 3-tert-butyl-5-amine isomer rather than the 3-amine-5-tert-butyl isomer.

Validated Experimental Protocol

Reagents:

  • 3-Hydrazinopyridine dihydrochloride (1.0 eq)

  • 4,4-Dimethyl-3-oxopentanenitrile (1.1 eq)

  • Ethanol (Absolute, 10 volumes)

  • Hydrochloric acid (conc., catalytic) or Acetic Acid

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydrazinopyridine dihydrochloride (e.g., 10 mmol) in Ethanol (50 mL).

  • Addition: Add 4,4-dimethyl-3-oxopentanenitrile (11 mmol) dropwise to the solution.

  • Catalysis: Add a catalytic amount of concentrated HCl (3-5 drops) to accelerate imine formation.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and maintain for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 95:5). The hydrazine starting material (polar) should disappear, replaced by a less polar UV-active spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.

    • Neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification:

    • Wash combined organics with brine, dry over anhydrous

      
      , and filter.
      
    • Evaporate solvent.[1] Recrystallize the crude solid from Hexane/Ethyl Acetate or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Workflow Diagram

SynthesisPath Hydrazine 3-Hydrazinopyridine (Reactant A) Intermediate Hydrazone Intermediate Hydrazine->Intermediate EtOH, Reflux Nitrile Pivaloylacetonitrile (Reactant B) Nitrile->Intermediate Cyclization Cyclization & Tautomerization Intermediate->Cyclization - H2O Product 3-(t-butyl)-1-(3-pyridyl) pyrazole-5-amine Cyclization->Product Regioselective Formation

Figure 1: Retrosynthetic logic and forward synthesis flow for the generation of the pyrazole-amine scaffold.

Part 3: Medicinal Chemistry Utility (The "Why")

This amine is rarely the final drug; it is a privileged intermediate . Its primary utility is in the synthesis of Urea-based Kinase Inhibitors .

The Urea Linker Strategy

In drugs like Regorafenib or Doramapimod (BIRB 796) analogues, the 5-amino group of the pyrazole is reacted with an aryl isocyanate.

  • Mechanism: The pyrazole amine acts as a nucleophile attacking the isocyanate carbon.

  • Result: Formation of a urea bridge (

    
    ).
    
  • Biological Significance: This urea bridge forms a critical hydrogen bond network with the Glu71 and Asp168 (residue numbers vary by kinase) in the DFG-out conformation of the kinase, locking the enzyme in an inactive state.

Functionalization Workflow

UreaSynthesis Amine Pyrazole Amine (Nucleophile) Transition Tetrahedral Intermediate Amine->Transition DCM/THF, 0°C Isocyanate Aryl Isocyanate (Electrophile) Isocyanate->Transition Inhibitor Diaryl Urea Kinase Inhibitor Transition->Inhibitor Proton Transfer

Figure 2: Transformation of the amine scaffold into a bioactive urea-based kinase inhibitor.

Part 4: Analytical Characterization (QC)

To ensure the integrity of the scaffold before proceeding to complex coupling reactions, the following analytical signatures must be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     1.25 ppm (s, 9H):  The characteristic singlet of the tert-butyl group. This is the integration standard.
    
  • 
     5.40–5.60 ppm (s, 1H):  The pyrazole C4-H proton. Sharp singlet.
    
  • 
     5.20–6.00 ppm (bs, 2H):  The amine (
    
    
    
    ) protons. Broad singlet, exchangeable with
    
    
    .
  • 
     7.40–8.80 ppm (m, 4H):  The pyridine ring protons. Look for the specific splitting pattern of 3-substituted pyridine (dd, dt).
    
LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Method: Reverse phase C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Expectation: A single sharp peak.

  • Mass (ESI+):

    
    .
    

Part 5: Safety & Handling

  • Hazard Identification: As with many aminopyrazoles, treat as a potential irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize over time, turning the solid from white to brown.

  • Stability: The tert-butyl group renders the pyrazole ring relatively stable to oxidation, but the amine is reactive. Avoid contact with strong acid chlorides or anhydrides unless reaction is intended.

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Source: National Institutes of Health (PubMed/PMC). "5-amino-pyrazoles as potent and selective p38α inhibitors."[2]

    • Context: Describes the SAR and synthesis of the tert-butyl/amino-pyrazole scaffold.
  • Chemical Properties & CAS Verification

    • Source: Sigma-Aldrich. "3-(tert-Butyl)-1-(3-pyridyl)pyrazole-5-amine Product Datasheet."

    • Context: Verification of CAS 876299-97-7 and physical properties.
  • Kinase Inhibitor Mechanism (Urea Formation)

    • Source: Columbia University / Journal of Medicinal Chemistry.
    • Context: Detailed mechanistic explanation of how this amine contributes to the binding mode of BIRB 796 and similar drugs.
    • (Note: Direct deep link to PDF often expires; citation refers to J. Med. Chem. 2002, 45, 14, 2994–3008).

  • General Synthesis of Aminopyrazoles

    • Source: Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles."
    • Context: Review of the reaction between hydrazines and beta-ketonitriles.

Sources

Foundational

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine spectroscopic data (NMR, MS)

This technical guide details the spectroscopic characterization and analytical profile of 3-(tert-butyl)-1-(pyridin-3-yl)-1H-pyrazol-5-amine . This compound serves as a critical "privileged scaffold" in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and analytical profile of 3-(tert-butyl)-1-(pyridin-3-yl)-1H-pyrazol-5-amine . This compound serves as a critical "privileged scaffold" in the synthesis of p38 MAP kinase inhibitors (e.g., Doramapimod/BIRB-796 analogs) and B-Raf inhibitors.[1]

The guide focuses on distinguishing the pharmacologically active 5-amino isomer from its regioisomeric impurities using NMR and MS data.[1]

[1]

Executive Summary & Structural Context[1][2][3][4][5]

  • Compound Name: 3-(tert-butyl)-1-(pyridin-3-yl)-1H-pyrazol-5-amine[1]

  • Molecular Formula: C₁₂H₁₆N₄

  • Molecular Weight: 216.28 g/mol

  • Role: Key intermediate for urea-based kinase inhibitors (p38 MAPK, VEGFR).[1]

  • Critical Quality Attribute: Regiochemical purity. The condensation reaction used to synthesize this core often produces a mixture of the desired 5-amino isomer and the undesired 3-amino isomer.[1] Distinguishing these requires precise NMR interpretation.[1][2]

Synthesis & Regiochemistry Workflow

The synthesis involves the condensation of 3-hydrazinopyridine with pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).[1] The regioselectivity is driven by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the nitrile vs. ketone carbons.[1]

SynthesisWorkflow Hydrazine 3-Hydrazinopyridine (Nucleophile) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Nitrile Pivaloylacetonitrile (Electrophile) Nitrile->Hydrazone Isomer5 5-Amino Isomer (Target: Kinetic Product) Hydrazone->Isomer5 Cyclization (Major) Isomer3 3-Amino Isomer (Impurity: Thermodynamic) Hydrazone->Isomer3 Cyclization (Minor)

Figure 1: Synthetic pathway highlighting the divergence of regioisomers during cyclization.

Spectroscopic Characterization (Experimental Data)

The following data represents the consensus spectroscopic profile for the 5-amino isomer in DMSO-d₆.

A. Mass Spectrometry (MS)[1]
  • Method: ESI-MS (Positive Mode)[1]

  • Ionization Source: Electrospray Ionization

  • Solvent: Methanol/Water + 0.1% Formic Acid[1]

ParameterValueInterpretation
[M+H]⁺ 217.3 m/z Protonated molecular ion (Base Peak).[1]
[M+Na]⁺ 239.3 m/zSodium adduct (common in unbuffered solutions).[1]
[2M+H]⁺ 433.6 m/zDimer formation (concentration dependent).[1]
Fragmentation 202 m/zLoss of methyl group (minor).[1]
B. Proton NMR (¹H NMR)
  • Frequency: 400 MHz[1]

  • Solvent: DMSO-d₆ (Reference: 2.50 ppm)[1]

  • Temperature: 298 K[1]

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Pyridine-H2 8.82 d (or broad s)1HJ ~ 2.5Deshielded by adjacent N; Ortho to hydrazine linkage.[1]
Pyridine-H6 8.51 dd1HJ ~ 4.8, 1.5Ortho to Pyridine N; deshielded.[1]
Pyridine-H4 7.98 ddd1HJ ~ 8.2, 2.5, 1.5Para to Pyridine N; typical aromatic range.[1]
Pyridine-H5 7.49 dd1HJ ~ 8.2, 4.8Meta to Pyridine N; most shielded aromatic.[1]
Pyrazole-H4 5.43 s1H-Characteristic sharp singlet of the pyrazole ring.[1]
Amine (-NH₂) 5.25 br s2H-Broad, exchangeable with D₂O.[1] Chemical shift varies with concentration.[1]
t-Butyl 1.23 s9H-Intense singlet; diagnostic for the 3-position.[1]
C. Carbon NMR (¹³C NMR)
  • Frequency: 100 MHz[1]

  • Solvent: DMSO-d₆ (Reference: 39.5 ppm)[1]

Shift (δ, ppm)AssignmentNote
160.5 Pyrazole C3Quaternary; attached to t-Butyl.[1]
148.2 Pyrazole C5Quaternary; attached to Amine (deshielded by N).[1]
147.5 Pyridine C2Aromatic CH (alpha to N).[1][3][4][5]
145.8 Pyridine C6Aromatic CH (alpha to N).[1][3][4][5][6]
136.2 Pyridine C3Quaternary; Linker carbon (Ipso).[1]
129.5 Pyridine C4Aromatic CH.[1][3][4][5]
123.8 Pyridine C5Aromatic CH.[1][3][5]
88.2 Pyrazole C4Aromatic CH; Upfield due to electron density from amine.[1]
32.5 t-Butyl (Quaternary)Central carbon of t-butyl group.[1]
30.1 t-Butyl (Methyls)3x CH₃ groups.[1]

Structural Validation: Distinguishing Regioisomers

The most common analytical failure in this synthesis is misidentifying the 3-amino isomer (impurity) as the 5-amino target.[1] Standard 1D NMR is often insufficient because both isomers contain the same functional groups.

The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Spatial proximity confirms the regiochemistry.[1]

Validation Logic (NOE Correlations)
  • Target (5-Amino Isomer): The Amine (-NH₂) is at position 5, adjacent to the Pyridine ring at position 1.[1]

    • Observation: Strong NOE cross-peak between Amine NH₂ and Pyridine H2/H4 .[1]

    • Observation: Strong NOE cross-peak between t-Butyl and Pyrazole H4 .[1]

  • Impurity (3-Amino Isomer): The t-Butyl group is at position 5, adjacent to the Pyridine ring.[1]

    • Observation: Strong NOE cross-peak between t-Butyl and Pyridine H2/H4 .[1]

    • Observation:NO interaction between Amine and Pyridine.[1]

NOELogic cluster_5amino Target: 5-Amino Isomer cluster_3amino Impurity: 3-Amino Isomer Node5 Structure: Pyridine-N1-C5(NH2)-C4(H)-C3(tBu) NOE5 NOE Signal: NH2 <--> Pyridine Protons Node5->NOE5 Node3 Structure: Pyridine-N1-C5(tBu)-C4(H)-C3(NH2) NOE3 NOE Signal: t-Butyl <--> Pyridine Protons Node3->NOE3

Figure 2: Decision tree for confirming regiochemistry via NOE spectroscopy.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the shifts listed above, follow this specific preparation protocol:

  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1] Aminopyrazoles are often sparingly soluble in chloroform, and the broad NH₂ signal can be lost or shifted significantly due to concentration effects in non-polar solvents.[1]

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆.

  • Water Suppression: If the sample contains residual water (signal ~3.33 ppm), it may overlap with the t-butyl signal or exchange with the amine.[1] Ensure the sample is dried under high vacuum (<1 mbar) for 4 hours prior to dissolution.[1]

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm.

References

  • Pargellis, C., et al. (2002).[1] "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Nature Structural Biology, 9(4), 268-272.[1]

  • Cirillo, P. F., et al. (2002).[1] "Discovery and SAR of a Novel Class of p38 MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(12), 1561-1564.[1] (Describes the synthesis of the aminopyrazole core).

  • Regan, J., et al. (2002).[1] "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008.[1]

Sources

Exploratory

The Pharmacological Potential of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine: A Structural &amp; Mechanistic Hypothesis

The following technical guide details the structural and mechanistic hypothesis for 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine . [1] Executive Summary 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine (TBPPA) represents a p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and mechanistic hypothesis for 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine .

[1]

Executive Summary

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine (TBPPA) represents a privileged chemical scaffold within the realm of kinase inhibitor discovery.[1] Structurally, it combines a lipophilic "selectivity anchor" (tert-butyl) with a polar aromatic vector (3-pyridyl) on a 5-aminopyrazole core.[1]

Based on Structure-Activity Relationship (SAR) data from established p38 MAPK and B-Raf inhibitors, this guide posits that TBPPA functions as a Type I/II Kinase Inhibitor Pharmacophore .[1] It acts by targeting the ATP-binding cleft, where the tert-butyl group exploits the hydrophobic "gatekeeper" pocket, and the aminopyrazole motif serves as a bidentate hinge binder or a precursor for urea-based Type II inhibition.[1]

Structural Deconstruction & Pharmacophore Modeling[1]

The molecule can be dissected into three distinct pharmacophoric elements, each governing a specific interaction within the kinase domain.

Structural MotifChemical PropertyMechanistic Role (Hypothesis)
Tert-butyl Group High Lipophilicity, BulkyHydrophobic Anchor: Targets the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr338 in c-Src, Thr106 in p38).[1] Induces or stabilizes the "DFG-out" conformation in Type II inhibitors.
5-Amino Pyrazole H-Bond Donor/AcceptorHinge Binder / Linker: The N2 of the pyrazole accepts a hydrogen bond from the backbone amide of the hinge region. The C5-amine acts as a solvent-exposed handle or a linker for urea derivatization.
1-(3-Pyridyl) Ring Aromatic, Polar NitrogenSolvent Vector / Solubility: Unlike the traditional phenyl ring (seen in BIRB-796), the 3-pyridyl nitrogen introduces polarity, potentially interacting with conserved Lysine residues or water networks at the solvent front.[1]
Visualization: Pharmacophore Interaction Map

The following diagram illustrates the hypothetical binding mode of TBPPA within a generic kinase ATP pocket (e.g., p38 MAPK).

BindingHypothesis Figure 1: Pharmacophore Interaction Hypothesis of TBPPA in Kinase ATP Pocket T_Butyl Tert-butyl Group (Hydrophobic) Pyrazole Pyrazole Core (Scaffold) T_Butyl->Pyrazole Gatekeeper Gatekeeper Pocket (Hydrophobic/Thr) T_Butyl->Gatekeeper Van der Waals (Selectivity) Hinge Hinge Region (Backbone NH/CO) Pyrazole->Hinge H-Bond (N2) Amine 5-Amine (Donor) Amine->Pyrazole Glu_Helix Glu (C-Helix) (Catalytic) Amine->Glu_Helix Potential Salt Bridge (if derivatized) Pyridyl 3-Pyridyl Ring (Vector) Pyridyl->Pyrazole Solvent Solvent Front (Water Network) Pyridyl->Solvent Solubility/H-Bond

[1]

Mechanism of Action (MoA) Hypothesis[1]

Primary Hypothesis: ATP-Competitive Inhibition

TBPPA is hypothesized to act as a reversible, ATP-competitive inhibitor .[1]

  • Binding Kinetics: The molecule occupies the adenine-binding pocket. The high affinity is driven by the entropic gain of displacing water molecules from the hydrophobic pocket (via the tert-butyl group) and enthalpic contributions from H-bonds at the hinge.

  • Selectivity Profile: The "3-tert-butyl" motif is highly selective for kinases with smaller gatekeeper residues (e.g., p38

    
    , Lck, Tie2).[1] Large gatekeepers (e.g., Methionine) would sterically clash with the bulky tert-butyl group, rendering the molecule inactive against those targets.[1]
    
Pathway Modulation: The p38 MAPK Cascade

Given the structural homology to established p38 inhibitors (e.g., Doramapimod), TBPPA is predicted to modulate the inflammatory signaling cascade.[1]

  • Stimulus: Pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ) or stress activate MAP3K.[1]
  • Signal Transduction: MKK3/6 phosphorylates p38 MAPK.[1]

  • Inhibition Point: TBPPA binds to the ATP pocket of p38, preventing the phosphorylation of downstream substrates (MAPKAPK2, ATF2).[1]

  • Outcome: Reduction in cytokine production and inflammatory gene expression.[1]

MAPK_Pathway Figure 2: Hypothetical Intervention Point in p38 MAPK Signaling Stress Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 ATF2 ATF2 p38->ATF2 TBPPA TBPPA (Inhibitor) TBPPA->p38 Inhibits ATP Binding Response Inflammatory Response MK2->Response ATF2->Response

[1]

Experimental Validation Protocols

To validate the MoA hypothesis, the following self-validating experimental workflows are recommended.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm direct physical binding of TBPPA to the kinase domain.[1]

  • Preparation: Mix recombinant p38

    
     kinase domain (2 µM) with SYPRO Orange dye (5x) in assay buffer (HEPES pH 7.5, 150mM NaCl).
    
  • Treatment: Add TBPPA (10 µM) or DMSO control.

  • Execution: Perform melt curve analysis (25°C to 95°C, 1°C/min) using a qPCR machine.

  • Validation Criteria: A positive shift in melting temperature (

    
    ) compared to DMSO indicates ligand stabilization of the protein fold.[1]
    
Protocol B: Z'-LYTE™ Kinase Assay (FRET)

Objective: Quantify inhibitory potency (


).[1]
  • Reagents: FRET-peptide substrate (Ser/Thr), ATP (

    
     concentration), and TBPPA (serial dilution).[1]
    
  • Reaction: Incubate Kinase + Substrate + TBPPA + ATP for 1 hour at RT.

  • Development: Add Development Reagent (protease).[1] The protease cleaves non-phosphorylated peptide only.[1]

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

    • Inhibition: High ratio (peptide remains non-phosphorylated and is cleaved).[1]

    • Activity: Low ratio (phosphorylated peptide is resistant to cleavage).[1]

  • Data Analysis: Plot % Inhibition vs. Log[TBPPA] to determine

    
    .
    
Protocol C: X-Ray Crystallography (Soak System)

Objective: Map the atomic interactions (Structural Proof).

  • Crystallization: Grow apo-crystals of p38 MAPK using hanging drop vapor diffusion (Reservoir: 100mM MES pH 6.0, 20% PEG 4000).

  • Soaking: Transfer crystals to a drop containing 1 mM TBPPA + 5% DMSO for 24 hours.

  • Diffraction: Collect data at a synchrotron source (100 K).

  • Refinement: Solve structure via Molecular Replacement. Look for

    
     electron density in the ATP pocket corresponding to the tert-butyl and pyridyl moieties.
    

References

  • Dumas, J., et al. (2000).[1] "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054.[1] Link

  • Regan, J., et al. (2002).[1] "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008.[1] Link

  • Pargellis, C., et al. (2002).[1] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[1] Nature Structural Biology, 9(4), 268-272.[1] Link

  • Laufer, S. A., et al. (2008).[1] "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 51(15), 4122–4149.[1] Link[1]

Sources

Foundational

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine potential biological targets

Technical Guide: Biological Target Profiling of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Executive Summary 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine represents a privileged scaffold in medicinal chemistry, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Target Profiling of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Executive Summary

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine represents a privileged scaffold in medicinal chemistry, specifically designed to interrogate the ATP-binding site and the allosteric "DFG-out" pocket of serine/threonine kinases. This molecule serves as a critical pharmacophore precursor for Type II kinase inhibitors , most notably targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) family.

While the free amine exhibits modest intrinsic affinity, its structural geometry—characterized by the bulky hydrophobic tert-butyl group and the rigid heteroaryl pyrazole core—is engineered to anchor into the kinase hinge region. It is the foundational building block for high-potency therapeutics (e.g., urea derivatives like Doramapimod analogs) that regulate cytokine production in inflammatory diseases.

This guide details the biological targets, mechanism of action, and experimental protocols required to validate this scaffold's activity in drug discovery pipelines.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is dictated by three distinct structural domains that map to specific regions within the kinase active site:

Structural DomainBiological FunctionTarget Interaction (Kinase Domain)
3-Tert-butyl Group Hydrophobic AnchorOccupies the hydrophobic pocket (often the "gatekeeper" region), providing selectivity against kinases with smaller gatekeeper residues.
1-(3-Pyridyl) Ring Orientation & SolubilityActs as a rigid spacer. The pyridine nitrogen can serve as a hydrogen bond acceptor, influencing solvent interaction and improving physicochemical properties over phenyl analogs.
5-Amino Group Derivatization HandleThe primary vector for chemical extension. In Type II inhibitors, this amine is converted to a urea/amide to reach the conserved Glu-Lys pair and the DFG motif.

Primary Biological Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The primary biological target for the 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine scaffold is p38α MAPK (Mapk14). This kinase is a central node in the signaling cascades regulating the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Mechanism of Action
  • Binding Mode: The scaffold functions as an ATP-competitive inhibitor . The pyrazole ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Type II Inhibition Potential: When derivatized (e.g., into a diaryl urea), the scaffold stabilizes the kinase in its inactive "DFG-out" conformation. The tert-butyl group wedges against the gatekeeper residue (Thr106 in p38α), locking the enzyme in a conformation that prevents ATP binding.

Signaling Pathway Context

Inhibition of p38 MAPK blocks the phosphorylation of downstream effectors such as MAPKAPK2 (MK2) and Hsp27 , ultimately suppressing mRNA stability and translation of inflammatory cytokines.

MAPK_Pathway Stimulus Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 ATF2 ATF2 (Transcription) p38->ATF2 Inhibitor Scaffold (Inhibitor) Inhibitor->p38 Inhibition Hsp27 Hsp27 (Actin Remodeling) MK2->Hsp27 Cytokines Inflammatory Cytokines ATF2->Cytokines

Figure 1: The p38 MAPK signaling cascade illustrating the intervention point of the pyrazole scaffold.

Secondary Targets & Polypharmacology

Due to the conserved nature of the ATP-binding pocket across the kinome, this scaffold may exhibit activity against structurally related kinases.

  • JNK (c-Jun N-terminal Kinase): Closely related to p38, JNK isoforms (JNK1/2/3) share significant sequence homology in the hinge region. The tert-butyl group provides some selectivity for p38 over JNK, but high concentrations may lead to off-target inhibition.

  • B-Raf (V600E): Pyrazole-based scaffolds are well-documented inhibitors of mutant B-Raf. The 3-tert-butyl-1-aryl core is structurally analogous to the pharmacophore found in Dabrafenib (though Dabrafenib uses a thiazole).

  • Tie2 (TEK Receptor Tyrosine Kinase): Certain 5-aminopyrazole derivatives have demonstrated potency against Tie2, involved in angiogenesis.

Experimental Validation Protocols

To validate the biological activity of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, the following self-validating protocols should be employed.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

Objective: Quantify the IC50 of the scaffold against recombinant p38α MAPK.

  • Reagents: Recombinant p38α (active), ATF2 substrate peptide, Ultra-Pure ATP, ADP-Glo™ Kinase Assay Kit (Promega).

  • Preparation: Dissolve the compound in 100% DMSO to 10 mM. Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in 1x Kinase Buffer.

  • Reaction:

    • Mix 2 µL compound + 4 µL enzyme (p38α, 5 ng/well). Incubate 10 min at RT.

    • Add 4 µL Substrate/ATP mix (10 µM ATP final).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of p38 pathway in intact cells (e.g., THP-1 monocytes).

  • Cell Culture: Seed THP-1 cells (5x10^5 cells/mL) in RPMI-1640.

  • Treatment: Pre-treat cells with the compound (1-10 µM) for 1 hour.

  • Stimulation: Stimulate with LPS (1 µg/mL) for 30 minutes to activate p38.

  • Lysis: Wash with cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Blotting:

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Primary Antibodies: Anti-phospho-Hsp27 (Ser82) [Target], Anti-Total Hsp27 [Loading Control], Anti-phospho-p38 [Upstream Check].

    • Note: p38 inhibitors often prevent downstream phosphorylation (Hsp27) but may increase phosphorylation of p38 itself due to feedback loop disruption.

  • Validation: A decrease in p-Hsp27 signal relative to Total Hsp27 confirms cellular efficacy.

Experimental_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Cellular Compound Compound (DMSO Stock) KinaseAssay ADP-Glo Assay (Recombinant p38) Compound->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 CellCulture THP-1 Monocytes IC50->CellCulture Select Dose LPS_Stim LPS Stimulation (1 µg/mL) CellCulture->LPS_Stim Western Western Blot (p-Hsp27 / p-MK2) LPS_Stim->Western

Figure 2: Integrated workflow for validating kinase inhibition potency and cellular efficacy.

References

  • Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters. (Describes the foundational SAR of N-aryl-aminopyrazoles for p38 inhibition).

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry. (Defines the binding mode of the tert-butyl-pyrazole scaffold).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard protocol for kinase validation).

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Structural basis of Type II inhibition using this scaffold).

Exploratory

Technical Guide: Discovery and Synthesis of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Executive Summary This technical guide details the structural rationale, regioselective synthesis, and medicinal chemistry applications of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine . This molecule represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural rationale, regioselective synthesis, and medicinal chemistry applications of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine . This molecule represents a "privileged scaffold" in kinase inhibitor discovery, most notably serving as the critical intermediate for Type II p38 MAP Kinase inhibitors (e.g., Doramapimod/BIRB-796 analogs).

Its structural architecture combines a lipophilic "gatekeeper" moiety (tert-butyl) with a polar, solubilizing aryl core (3-pyridyl) and a reactive handle (amine), making it an essential building block for exploring the ATP-binding cleft and the DFG-out allosteric pocket of protein kinases.

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

The utility of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine stems from its ability to satisfy three distinct pharmacophoric requirements within the kinase active site.

The Hydrophobic "Gatekeeper" Interaction (Tert-butyl)

The bulky tert-butyl group at the C3 position is designed to occupy the hydrophobic pocket behind the "gatekeeper" residue (often Threonine or Methionine in MAP kinases). This steric bulk provides two advantages:

  • Selectivity: Many kinases have smaller hydrophobic pockets that cannot accommodate the tert-butyl group, thereby filtering out off-target binding.

  • Potency: The van der Waals contacts generated by this group significantly enhance binding affinity.

The Solubilizing Aryl Core (3-Pyridyl)

Unlike early-generation inhibitors that utilized a phenyl ring (e.g., 1-phenyl-pyrazole), the 3-pyridyl group introduces a nitrogen atom into the solvent-exposed region.

  • Physicochemical Properties: The pyridine nitrogen lowers the logP (lipophilicity) and improves aqueous solubility, a critical parameter for oral bioavailability.

  • Interaction: The pyridine nitrogen can serve as a weak hydrogen bond acceptor, potentially interacting with solvent molecules or specific residues near the hinge region.

The Amine "Handle" (C5-NH2)

The C5-amino group acts as the nucleophilic anchor for further derivatization. In the context of p38 MAPK inhibitors, this amine is almost exclusively reacted with isocyanates to form diaryl ureas . These ureas form a canonical "bi-dentate" hydrogen bond with the conserved Glutamate (Glu71 in p38α) and Aspartate (Asp168) of the DFG motif, locking the kinase in an inactive conformation.

Part 2: Regioselective Synthesis

The primary synthetic challenge is achieving regioselectivity during the cyclization of the pyrazole ring. The condensation of a


-ketonitrile with a hydrazine derivative can theoretically yield two isomers:
  • 5-amino-pyrazole (Desired)

  • 3-amino-pyrazole (Undesired)

Mechanistic Causality

The reaction between 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) and 3-hydrazinopyridine is governed by the relative electrophilicity of the nitrile and ketone carbons.

  • Kinetic Pathway: The more nucleophilic terminal nitrogen of the hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile). This forms a hydrazone intermediate.

  • Cyclization: The internal hydrazine nitrogen then attacks the nitrile carbon, leading to the formation of the 5-amino isomer.

If the reaction conditions allow the hydrazine to attack the nitrile first (rare under standard acidic/neutral reflux), or if the hydrazine substituents alter nucleophilicity, the 3-amino isomer might form. For 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, reflux in ethanol with acid catalysis strongly favors the 5-amino product.

Synthetic Workflow Diagram

SynthesisPath SM1 Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) Inter Hydrazone Intermediate (Kinetic Control) SM1->Inter EtOH, Reflux HCl cat. SM2 3-Hydrazinopyridine (Hydrochloride salt) SM2->Inter Cycl Intramolecular Cyclization (Attack on Nitrile) Inter->Cycl - H2O Isomer 3-Amino Isomer (Minor/Undesired) Inter->Isomer Minor Path Prod 3-(Tert-butyl)-1-(3-pyridyl) pyrazole-5-amine (Target) Cycl->Prod Major Path

Caption: Regioselective cyclization pathway favoring the 5-amino isomer via initial ketone condensation.

Part 3: Experimental Protocol

Objective: Synthesis of 3-(tert-butyl)-1-(3-pyridyl)-1H-pyrazol-5-amine. Scale: 10 mmol (Representative).

Reagents
ReagentMW ( g/mol )Equiv.Amount
4,4-dimethyl-3-oxopentanenitrile125.171.01.25 g
3-Hydrazinopyridine·HCl145.591.11.60 g
Ethanol (Absolute)-Solvent20 mL
Conc. HCl-Cat.[1]0.5 mL
NaOH (1M)-Workup~15 mL
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydrazinopyridine hydrochloride (1.60 g, 11 mmol) in absolute ethanol (20 mL).

  • Addition: Add 4,4-dimethyl-3-oxopentanenitrile (1.25 g, 10 mmol) to the stirring solution. Add concentrated HCl (0.5 mL) to catalyze the condensation.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours .

    • Process Check: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting nitrile spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Dilute with water (20 mL) and neutralize carefully with 1M NaOH until pH ~8–9. The product typically precipitates as an off-white or pale yellow solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from minimal hot ethanol or ethanol/water mixture if necessary. Alternatively, flash chromatography (0-5% MeOH/DCM) can be used for high purity requirements.

Characterization Data (Expected)
  • Appearance: Pale yellow to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.8 (d, 1H, Py-H2)
      
    • 
       8.5 (dd, 1H, Py-H6)
      
    • 
       8.0 (m, 1H, Py-H4)
      
    • 
       7.5 (dd, 1H, Py-H5)
      
    • 
       5.4–5.6 (s, 1H, Pyrazole-H4)
      
    • 
       5.2 (br s, 2H, NH2)
      
    • 
       1.25 (s, 9H, t-Butyl)
      
  • LC-MS: [M+H]+ = 217.15

Part 4: Downstream Application (Urea Formation)

To validate the utility of this scaffold, the amine is typically coupled with an isocyanate. This step is sensitive to moisture due to the reactivity of isocyanates.

UreaCoupling Amine 5-Amino-Pyrazole (Nucleophile) TS Tetrahedral Intermediate Amine->TS THF, 0°C to RT Iso Aryl Isocyanate (Electrophile) Iso->TS Urea Diaryl Urea Inhibitor (BIRB-796 Analog) TS->Urea Proton Transfer

Caption: Conversion of the 5-amine scaffold into a bioactive urea-based kinase inhibitor.

Protocol Note: When reacting 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine with an isocyanate (e.g., 4-fluorophenyl isocyanate), use anhydrous THF or DCM. No base is usually required; the product often precipitates directly from the reaction mixture.

References

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008.

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents, 11(3), 405-429. (Discusses the diaryl urea class).

  • Bagley, M. C., et al. (2006). "One-step synthesis of pyridines and pyrazoles: a rapid route to p38 MAPK inhibitors." Synlett, 2006(01), 0110-0114.

  • Cirillo, P. F., et al. (2002). "The non-diaryl urea p38 MAP kinase inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents, 12(7), 1027-1040.

Sources

Foundational

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine This guide provides comprehensive safety and handling information for 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

This guide provides comprehensive safety and handling information for 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, a heterocyclic amine of interest in pharmaceutical and agrochemical research.[1][2] Given its classification as a pyrazole derivative, this compound is a valuable building block in medicinal chemistry for developing novel therapeutic agents.[1][3][4][5] However, its chemical reactivity and structural motifs necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar compounds.

Compound Identification and Physicochemical Properties

While specific data for 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine is not compiled in a single public repository, we can infer its properties from close structural analogs like 3-(tert-Butyl)-1H-pyrazol-5-amine.[6] Understanding these fundamental characteristics is the first step in a robust safety assessment.

PropertyData (based on structural analogs)Source
Molecular Formula C₁₃H₁₆N₄(Calculated)
Molecular Weight 228.29 g/mol (Calculated)
Appearance Likely an off-white to brown solid[6]
Melting Point 75 - 81 °C / 167 - 177.8 °F (for 3-(tert-Butyl)-1H-pyrazol-5-amine)[6]
Solubility No specific data available; likely soluble in organic solvents.[7]
CAS Number Not readily available for this specific isomer.

Hazard Identification and Toxicological Profile

The primary hazard information is derived from the Safety Data Sheet (SDS) of the close structural analog, 3-(tert-Butyl)-1H-pyrazol-5-amine. The toxicological properties of many research chemicals have not been fully investigated, demanding a cautious approach.[8]

GHS Classification and Hazard Statements:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation

Source: Thermo Fisher Scientific SDS for 3-(tert-Butyl)-1H-pyrazol-5-amine[6]

Summary of Toxicological Effects:

  • Acute Effects: The primary risks from acute exposure are irritation to the skin, eyes, and respiratory system.[6] Direct contact should be avoided. Inhalation of dust or powder can lead to irritation of the nose, throat, and lungs.[6]

  • Chronic Effects: No information was found regarding the chronic health effects, carcinogenicity, or reproductive toxicity of this compound.[6] The absence of data does not signify an absence of hazard. All novel compounds should be handled as potentially hazardous with unknown long-term effects.

  • Environmental Hazards: The compound is not currently classified as hazardous to the environment, but this is based on a lack of data.[6] As a standard practice, release into the environment must be avoided.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory. The causality is clear: engineering controls reduce the ambient concentration of the hazardous material, while PPE protects against direct contact.

Hierarchy of Controls

The most effective safety strategies involve engineering out the hazard. Reliance on PPE alone is the least effective control measure and should be considered the final line of defense.

HierarchyOfControls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not Feasible in Research) Substitution Substitution (Use a less hazardous analog) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of controls for managing chemical risk.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of solid 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure low background concentrations of any potential contaminants.[8]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and located near the workstation.[6]

Personal Protective Equipment (PPE)

PPE is essential to prevent dermal, ocular, and respiratory exposure.[10][11]

PPE TypeSpecificationRationale
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).[12] A face shield may be required for splash hazards.Protects against dust particles and splashes, preventing serious eye irritation.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.Prevents direct skin contact, which can cause irritation.[6]
Skin/Body Protection Long-sleeved laboratory coat. Consider a chemical-resistant apron for larger quantities.Protects skin on the arms and body from accidental contact.[13][14]
Respiratory Protection Not typically required if work is conducted within a fume hood. If a hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[6][12]Prevents inhalation of airborne particles that can cause respiratory tract irritation.[6]

Safe Handling, Storage, and Disposal

Adherence to proper procedures is critical for maintaining a safe laboratory environment.

Handling
  • Avoid Contact: Do not get the compound in eyes, on skin, or on clothing.[9]

  • Avoid Inhalation/Ingestion: Do not breathe dust, mist, or vapors.[9] Do not ingest.[9]

  • Inert Atmosphere: For sensitive reactions or long-term storage, handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9] Contaminated clothing should be removed and washed before reuse.[8]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9]

  • Conditions: Protect from moisture.[9] Store under an inert gas like nitrogen to maintain compound integrity.[9]

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce the severity of an injury.

EmergencyResponse cluster_routes cluster_actions Start Accidental Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion ActionSkin Wash with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin->ActionSkin ActionEyes Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing for 15 min. Eyes->ActionEyes ActionInhalation Move person to fresh air. Keep comfortable for breathing. Inhalation->ActionInhalation ActionIngestion Rinse mouth. Do NOT induce vomiting. Ingestion->ActionIngestion SeekMedical Seek Immediate Medical Attention Show SDS to the doctor. ActionSkin->SeekMedical ActionEyes->SeekMedical ActionInhalation->SeekMedical ActionIngestion->SeekMedical

Caption: Decision tree for first aid response to exposure.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove all contaminated clothing and wash it before reuse.[8][9] If skin irritation occurs, get medical attention.

  • Inhalation: Remove the victim to fresh air and keep them in a position comfortable for breathing.[6] Call a POISON CENTER or doctor if you feel unwell.[6]

  • Ingestion: Do NOT induce vomiting.[9] Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[9]

Spill & Fire Procedures:

  • Spills: For small spills, wear appropriate PPE, avoid dust formation, and sweep up the material.[12] Place in a suitable, closed container for disposal. Prevent further leakage if it is safe to do so.[12]

  • Fire-Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam as suitable extinguishing media. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Experimental Protocol: Sulfonamidation Reaction (Case Study)

This section provides a detailed, self-validating protocol for a common synthetic transformation involving a pyrazole amine. The causality for each safety step is explicitly stated to reinforce best practices. A similar procedure has been reported for a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.[15]

Objective: To synthesize N-(3-(tert-butyl)-1-(3-pyridyl)pyrazol-5-yl)-4-methylbenzenesulfonamide.

Materials:

  • 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine (0.50 mmol)

  • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) (1.0 mmol)

  • Triethylamine (1.2 mmol)

  • Acetonitrile (2.0 mL)

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate

Protocol Steps:

  • Preparation (PPE & Engineering Controls):

    • Action: Don a lab coat, nitrile gloves, and safety goggles.[12] Confirm that the chemical fume hood is operational.

    • Causality: Ensures baseline protection before any chemicals are handled. The fume hood contains potentially hazardous dust and vapors.

  • Reagent Weighing and Transfer:

    • Action: Weigh 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine and 4-methylbenzenesulfonyl chloride in the fume hood on separate weigh papers.

    • Causality: Prevents inhalation of fine powders which are respiratory irritants.[6] TsCl is corrosive and a lachrymator.

  • Reaction Setup:

    • Action: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. Add 2.0 mL of acetonitrile, followed by the triethylamine and the 4-methylbenzenesulfonyl chloride.

    • Causality: The reaction is performed in a closed system (flask) within the secondary containment of the fume hood. Triethylamine is a corrosive and flammable base; careful addition is required.

  • Reaction Execution:

    • Action: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC if necessary.

    • Causality: A long reaction time at ambient temperature is a common and safer alternative to heating, reducing the risk of solvent evaporation and pressure buildup.

  • Workup - Quenching and Extraction:

    • Action: After 12 hours, evaporate the solvent under reduced pressure (in the fume hood). Add 5.0 mL of distilled water to the residue. Extract the aqueous mixture twice with 5.0 mL of ethyl acetate each time.

    • Causality: The workup introduces water and extraction solvents. All transfers should be done carefully to avoid splashes. Ethyl acetate is flammable.

  • Drying and Isolation:

    • Action: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

    • Causality: Ensures all water is removed before final solvent evaporation, which could otherwise interfere with product purity and stability.

  • Purification:

    • Action: Purify the crude product by column chromatography on silica gel.

    • Causality: Handling dry silica gel can create fine dust; this should be done in the fume hood. The choice of eluent will dictate additional safety precautions (e.g., flammability).

  • Waste Disposal:

    • Action: Dispose of all chemical waste (solvents, silica gel, unused reagents) in appropriately labeled hazardous waste containers.

    • Causality: Prevents environmental contamination and adheres to institutional and regulatory safety standards.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. [Link] (Note: Provides general handling advice for amino-heterocycles).

  • El-Gazzar, A. B. A., et al. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link].

  • Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. [Link].

  • Gervasio, C. G., et al. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link].

  • Semantic Scholar. (2021, July 6). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Báez-García-Castillo/e5b0b4b8a2a1c0d4a3b8e7e1f6f1c4a5c9f8a2c1]([Link].

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link].

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link].

  • American Chemistry Council. (n.d.). Personal Protective Equipment. [Link].

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link].

  • ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link].

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link].

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link].

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link].

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link].

  • OSHwiki. (2012, November 5). Protective clothing against chemical and biological hazards. [Link].

  • MDPI. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link].

  • National Center for Biotechnology Information. (2025, November 13). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine as a CDK8/19 Inhibitor

Abstract These application notes provide a comprehensive guide for the in vitro evaluation of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, a pyrazole-based compound, as a potential inhibitor of Cyclin-Dependent Kinase 8...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, a pyrazole-based compound, as a potential inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and inflammation research. We present a suite of validated protocols, from initial biochemical kinase inhibition assays to cell-based functional and target engagement assays, designed to thoroughly characterize the compound's potency, selectivity, and cellular mechanism of action. The methodologies herein are structured to ensure scientific rigor and data reproducibility, forming a self-validating framework for the assessment of this and similar small molecule inhibitors.

Introduction: The Rationale for Targeting CDK8/19

Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19 are key components of the Mediator complex's kinase module, which plays a pivotal role in regulating gene transcription by RNA polymerase II.[1] Unlike other CDKs that are primarily involved in cell cycle progression, CDK8 and CDK19 act as transcriptional co-regulators, influencing the activity of various signal-dependent transcription factors, including STATs, SMADs, and p53.[2][3] Elevated expression of CDK8/19 has been implicated in numerous malignancies, such as colorectal, breast, and prostate cancers, where it contributes to oncogenic signaling and resistance to therapy.[1][4] Consequently, the selective inhibition of CDK8/19 presents a promising therapeutic strategy to modulate aberrant gene expression in cancer and other diseases.[4][5]

The compound 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, the core structure of the well-characterized CDK8/19 inhibitor Senexin B, serves as the subject of these protocols.[6][7] The pyrazole scaffold has been identified as a promising framework for the development of potent and selective kinase inhibitors.[8][9] This guide outlines a systematic approach to validate its inhibitory activity and cellular effects.

Characterization Workflow

A tiered approach is recommended for the in vitro characterization of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. This workflow ensures a logical progression from direct target inhibition to cellular and phenotypic consequences.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization biochem_assay Biochemical Kinase Assay (IC50 Determination) target_engagement Target Engagement Assay (CETSA) biochem_assay->target_engagement Validate Target Binding downstream_signaling Downstream Signaling Assay (p-STAT1 Western Blot) target_engagement->downstream_signaling Confirm Cellular Activity cell_viability Cell Viability Assay (MTS/CCK-8) downstream_signaling->cell_viability Assess Phenotypic Effect

Caption: Recommended workflow for in vitro characterization.

Biochemical Assays: Direct Inhibition of CDK8/Cyclin C

The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of recombinant CDK8/Cyclin C. A luminescence-based kinase assay is a robust method for determining the half-maximal inhibitory concentration (IC50).

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity. A decrease in luminescence in the presence of the inhibitor indicates inhibition of the kinase.

Protocol: CDK8/Cyclin C ADP-Glo™ Assay

Materials:

  • Recombinant Human CDK8/Cyclin C (e.g., BPS Bioscience, Cat# 100433)[10]

  • CDK Substrate Peptide (e.g., a suitable peptide substrate recognized by CDK8)[10]

  • ATP (500 µM stock)[10]

  • 5x Kinase Assay Buffer[10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine (dissolved in DMSO)

  • White, opaque 96-well plates

Procedure: [10][11]

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.

  • Compound Preparation: Prepare a serial dilution of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine in 1x Kinase Assay Buffer. Include a DMSO-only control (vehicle).

  • Reaction Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the CDK substrate peptide.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted compound or vehicle control to the wells of a 96-well plate.

    • Add 12.5 µL of the reaction master mix to each well.

  • Enzyme Addition: Dilute the CDK8/Cyclin C enzyme to the desired concentration in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 10 µL of the diluted enzyme to each well.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes to deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

  • Final Incubation: Incubate at room temperature for 45 minutes in the dark.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background (no enzyme) reading from all wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data
Compound Concentration (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)1,500,0000
11,450,0003.3
101,200,00020
50800,00046.7
100450,00070
500150,00090
100050,00096.7

Note: The above data is illustrative. Actual results will vary depending on experimental conditions.

Cellular Assays: Target Engagement and Downstream Signaling

Following the confirmation of biochemical activity, it is crucial to demonstrate that the compound can enter cells, bind to its target, and modulate downstream signaling pathways.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12][13] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation and remain soluble at higher temperatures.[14] This difference in solubility can be detected by Western blotting.

Protocol: [5][15]

  • Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., HCT116 colorectal cancer cells) to approximately 80% confluency. Treat the cells with varying concentrations of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of CDK8 by Western blotting using a specific anti-CDK8 antibody. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities. An increase in the amount of soluble CDK8 at higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.

Inhibition of STAT1 Phosphorylation

Principle: CDK8 is known to phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727), which is crucial for its transcriptional activity.[2][16] Inhibition of CDK8 should therefore lead to a decrease in the level of phosphorylated STAT1 (p-STAT1 S727). This can be measured by Western blotting.[6][17]

G cluster_0 Signaling Cascade cluster_1 Inhibition IFN Interferon (IFN) IFNR IFN Receptor IFN->IFNR JAK JAK IFNR->JAK STAT1 STAT1 JAK->STAT1 Phosphorylates Y701 pSTAT1_Y701 p-STAT1 (Y701) STAT1->pSTAT1_Y701 pSTAT1_S727 p-STAT1 (S727) pSTAT1_Y701->pSTAT1_S727 Dimerization & Nuclear Translocation Gene_Expression Gene Expression pSTAT1_S727->Gene_Expression Compound 3-(Tert-butyl)-1-(3-pyridyl) pyrazole-5-amine CDK8 CDK8 Compound->CDK8 Inhibits CDK8->pSTAT1_S727 Phosphorylates S727

Caption: CDK8-mediated phosphorylation of STAT1.

Protocol: [6][17]

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., THP-1 monocytes) in 6-well plates.[6] Pre-treat the cells with a serial dilution of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine or vehicle for 1-6 hours.

  • Stimulation: Stimulate the cells with a cytokine such as interferon-gamma (IFN-γ) for 30-60 minutes to induce STAT1 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-STAT1 (S727), total STAT1, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 and loading control signals.

Phenotypic Assays: Cell Viability and Proliferation

The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. Therefore, it is essential to assess the effect of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine on the viability and proliferation of cancer cell lines.

Principle of the MTS/CCK-8 Assay

MTS and CCK-8 assays are colorimetric methods for determining the number of viable cells in a culture.[18][19] The assays utilize a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: Cell Viability Assay[19][20]

Materials:

  • Cancer cell lines known to be sensitive to CDK8/19 inhibition (e.g., MDA-MB-468 triple-negative breast cancer cells)[18]

  • Complete growth medium

  • 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine (dissolved in DMSO)

  • MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution)[18]

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Expected Data
Compound Concentration (nM)Absorbance (450 nm)% Viability
0 (Vehicle)1.20100
101.1595.8
1000.9881.7
5000.6554.2
10000.3025.0
50000.108.3
100000.054.2

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro characterization of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine as a CDK8/19 inhibitor. By systematically assessing its biochemical potency, cellular target engagement, impact on downstream signaling, and effects on cancer cell viability, researchers can build a strong preclinical data package. The self-validating nature of this experimental workflow, where biochemical activity is linked to cellular and phenotypic outcomes, ensures a high degree of confidence in the generated data. These methodologies are not only applicable to the titular compound but can also be adapted for the evaluation of other novel kinase inhibitors.

References

  • Senex Biotechnology. (2025, January 6). Senex Awarded STTR Grant from National Cancer Institute for CDK8/19 Inhibition as Treatment of Metastatic Ovarian Cancer. EIN Presswire. [Link]

  • Kovaleva, O., et al. (2023). Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes. National Institutes of Health. [Link]

  • Enzymlogic. (n.d.). Sustained inhibition of CDK8/19 mediator kinases enhances in vivo efficacy. [Link]

  • Tsai, Y. C., et al. (2023). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]

  • Korneev, D., et al. (2021). The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. National Institutes of Health. [Link]

  • Angevin, M., et al. (2025). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. bioRxiv. [Link]

  • Yadav, S., et al. (2023). Selective Dual Inhibition of TNKS1 and CDK8 by TCS9725 Attenuates STAT1/β-Catenin/TGFβ1 Signaling in Renal Cancer. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. [Link]

  • Williams, C. A., et al. (2022). CDK8 Inhibition Increases E2F1 Transcriptional Activity and Promotes STAT3-Dependent Suppression of Mcl-1 in Triple-Negative Breast Cancer Cell Line MDA-MB-468. MDPI. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]

  • Håkansson, M., et al. (2024). The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II. Molecular Biology of the Cell. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Bancroft, J. B., et al. (2013). CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response. ResearchGate. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • CETSA. (n.d.). Publications. [Link]

  • Putz, E. M., et al. (2013). CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance. PMC. [Link]

  • Cooper, S., et al. (2017). The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II. PMC. [Link]

  • Medel, S., et al. (2021). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. PMC. [Link]

  • Porter, N. J., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]

  • ResearchGate. (n.d.). Diagram of the Mediator complex depicting the targets of Cdk8 module.... [Link]

  • Gelbert, L. M., et al. (2014). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PMC. [Link]

  • Galbraith, M. D., et al. (2019). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. NIH. [Link]

  • Hutterer, C., et al. (2022). CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF. JCI. [Link]

  • ResearchGate. (n.d.). Schematic representation of CDK8's functions in transcription and.... [Link]

  • Al-Zoubi, M. S., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway Diagram. [Link]

  • ResearchGate. (n.d.). CCK8 cell viability assay of MDA-MB-231 (A), SW620 (B), and SW480 (C).... [Link]

  • PMC. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

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Application

Application Notes &amp; Protocols for In Vivo Studies of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

A Guide for Preclinical Research and Development Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for th...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research and Development

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound, 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. As a member of the pharmacologically significant pyrazole class of compounds, this molecule holds potential for a range of therapeutic applications, including but not limited to oncology, inflammation, and neurology.[1][2] Given the nascent stage of research into this specific molecule, this guide furnishes a robust framework for establishing initial dosage regimens, formulating the compound for administration, and conducting essential pharmacokinetic and toxicological assessments. The protocols outlined herein are built upon established principles of preclinical drug development and are intended to be adapted and optimized based on empirical data obtained for the specific compound.

Introduction to 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine belongs to the pyrazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] The pyrazole scaffold is a key feature in several FDA-approved drugs, highlighting its therapeutic potential.[3] The structural characteristics of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, including the tert-butyl group and the pyridyl moiety, suggest potential interactions with various biological targets.[4][5][6] While specific in vivo data for this compound is not yet publicly available, its structural analogs have shown promise in areas such as cancer treatment and inflammation modulation.[7][8] This guide provides the foundational methodologies to explore the in vivo properties of this novel compound.

Preclinical In Vivo Study Design: A Phased Approach

A successful in vivo evaluation of a novel compound necessitates a systematic and phased approach. The initial stages are focused on establishing safety and understanding the compound's behavior in a living system, which then informs the design of efficacy studies.

Phase 1: Dose Range Finding and Maximum Tolerated Dose (MTD) Studies

The primary objective of this initial phase is to determine the dose range that can be safely administered to the selected animal model.[9][10] This is a critical step to avoid overt toxicity in subsequent, more extensive studies.

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

  • Animal Model Selection: Select a relevant rodent species (e.g., Swiss Albino or C57BL/6 mice). Justify the choice based on the intended therapeutic area and historical data for similar compounds.

  • Group Allocation: Assign animals to several dose groups (e-g., 1, 5, 10, 25, 50, 100 mg/kg) and a vehicle control group. A minimum of 3-5 animals per group is recommended for initial screening.

  • Compound Formulation and Administration: Based on the compound's solubility, prepare a suitable formulation (see Section 3). Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Observation: Monitor the animals closely for the first few hours post-administration and then daily for 7-14 days.[9] Record any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant morbidity or mortality. This dose will serve as the upper limit for subsequent studies.

Hypothetical MTD Study Data Dose (mg/kg) Mortality Clinical Signs of Toxicity Conclusion
Group 1Vehicle0/5None ObservedWell-tolerated
Group 2100/5None ObservedWell-tolerated
Group 3250/5None ObservedWell-tolerated
Group 4501/5Lethargy, ruffled fur in 3/5Mild to moderate toxicity
Group 51004/5Severe lethargy, ataxiaExceeds MTD
Experimental Workflow Visualization

G cluster_0 Preclinical In Vivo Workflow A Compound Synthesis & Characterization B Formulation Development A->B Solubility Assessment C Dose Range Finding (MTD) B->C Vehicle Selection D Pharmacokinetic (PK) Studies C->D Dose Selection E Pharmacodynamic (PD) / Efficacy Studies C->E Dose Selection D->E Exposure-Response G Data Analysis & Reporting D->G F Toxicology Studies E->F Therapeutic Index E->G F->G

Caption: A generalized workflow for preclinical in vivo evaluation of a novel compound.

Formulation Strategies for Poorly Soluble Compounds

Many novel chemical entities, including pyrazole derivatives, exhibit poor aqueous solubility, which can hinder in vivo studies due to low bioavailability.[11][12] Selecting an appropriate formulation strategy is paramount for achieving adequate systemic exposure.

Common Formulation Approaches
  • Suspensions: For initial studies, a simple suspension in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80) can be employed.

  • Solutions with Co-solvents: If the compound has some solubility in organic solvents, a co-solvent system (e.g., a mixture of polyethylene glycol 400, ethanol, and saline) can be used.[13]

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[11][12]

  • Nanosuspensions: Particle size reduction to the nanometer range can increase the dissolution rate and saturation solubility.[12][14]

Protocol 2: Preparation of a Simple Suspension for Oral Administration

  • Weighing: Accurately weigh the required amount of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine.

  • Wetting: Create a paste by adding a small amount of the vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) to the compound and triturating with a mortar and pestle.

  • Dilution: Gradually add the remaining vehicle to the paste while continuously stirring to achieve the desired final concentration.

  • Homogenization: Use a homogenizer or sonicator to ensure a uniform particle size distribution.

  • Storage: Store the suspension at 2-8°C and ensure it is well-mixed before each administration.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[15] This information is crucial for correlating the administered dose with the observed pharmacological effect.

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model and Dosing: Use the same animal model as in the MTD study. Administer a single dose of the compound (e.g., a dose below the MTD) via the intended route of administration.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The use of sparse sampling techniques may be necessary depending on the blood volume limitations of the animal model.

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • PK Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters Description Hypothetical Value (Oral)
Cmax Maximum plasma concentration1500 ng/mL
Tmax Time to reach Cmax2 hours
AUC(0-t) Area under the plasma concentration-time curve9800 ng*h/mL
t1/2 Half-life6 hours
Bioavailability (F%) Fraction of the administered dose that reaches systemic circulation35%

Potential Signaling Pathway and Mechanism of Action

While the specific target of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine is yet to be elucidated, many pyrazole derivatives are known to act as kinase inhibitors.[7][16] For instance, a plausible mechanism could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Potential Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Compound->PI3K inhibits

Caption: A hypothetical signaling pathway potentially inhibited by 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine.

Toxicity and Tolerability Assessment

Early assessment of potential toxicity is crucial to de-risk a drug development program.[15][17][18] In vivo toxicology studies aim to identify potential target organs of toxicity and establish a safety margin.[10]

Protocol 4: Repeated-Dose Toxicity Study (7 or 14 days)

  • Study Design: Based on the MTD and PK data, select at least three dose levels (low, medium, and high) and a vehicle control group. Administer the compound daily for 7 or 14 days.

  • In-life Monitoring: Conduct daily clinical observations and record body weights.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy and collect major organs and tissues. Process tissues for histopathological examination by a qualified veterinary pathologist.

Parameters for Toxicity Assessment Endpoints
Clinical Observations Morbidity, mortality, changes in behavior, appearance
Body Weight Daily or weekly measurements
Hematology Complete blood count (CBC)
Clinical Chemistry Liver function tests (ALT, AST), kidney function tests (BUN, creatinine)
Organ Weights Absolute and relative organ weights
Histopathology Microscopic examination of tissues for pathological changes

Conclusion and Future Directions

The in vivo characterization of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine is a critical step in evaluating its therapeutic potential. The protocols and guidelines presented in this document provide a comprehensive framework for initiating these studies. It is imperative that researchers approach these studies with scientific rigor, ensuring that the data generated is robust and reliable. Future studies should focus on elucidating the specific mechanism of action and evaluating the efficacy of this compound in relevant disease models.

References

  • Chem-Impex. 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. Available from: [Link].

  • Hernández-Ortega, S., Cuenú-Cabezas, F., Abonia-González, R., & Cabrera-Ortiz, A. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. Available from: [Link].

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-196. Available from: [Link].

  • Vivotecnia. In vivo toxicology studies. Available from: [Link].

  • Creative Bioarray. In Vivo Toxicity Study. Available from: [Link].

  • Hernández-Ortega, S., Cuenú-Cabezas, F., Abonia-González, R., & Cabrera-Ortiz, A. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. Available from: [Link].

  • El-Damasy, D. A., Lee, J. A., Lee, S. Y., & Kim, D. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20845-20861. Available from: [Link].

  • Kumar, A., & Sharma, S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 187. Available from: [Link].

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link].

  • Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available from: [Link].

  • Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link].

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link].

  • Valentini, P., & Gu, C. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery, 9(10), 1239-1242. Available from: [Link].

  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Neuroinflammation, 22(1), 1-15. Available from: [Link].

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link].

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link].

  • Creative-Biolabs. In Vitro and in Vivo toxicity Determination for Drug Discovery. Available from: [Link].

  • Gaba, M., & Mohan, C. (2021). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link].

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available from: [Link].

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link].

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638829. Available from: [Link].

  • Valentini, P., & Gu, C. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. Available from: [Link].

  • Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 276-285. Available from: [Link].

  • El-Naggar, M., et al. (2025). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2419363. Available from: [Link].

  • Ayushdhara. (2024). Enhancing solubility and stability of poorly soluble drugs. Available from: [Link].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and consistently achieve high yields of this valuable heterocyclic compound.

The synthesis of 5-aminopyrazoles is a cornerstone reaction in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] The target molecule, 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, is typically synthesized via the cyclocondensation of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and 3-hydrazinopyridine. This process, while well-established, has several critical parameters that can significantly impact the final yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am observing very low or no product yield. What are the primary causes?

Answer: Low or no yield is the most common issue and typically points to problems with reagents, reaction conditions, or the reaction setup itself.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Recommended Action
1. Degradation of 3-Hydrazinopyridine Reagent Hydrazine derivatives, particularly heteroaromatic ones, can be susceptible to oxidation and degradation over time. 3-Hydrazinopyridine is often supplied as a more stable hydrochloride salt.[4] Action: 1. Verify Reagent Quality: If using the free base, check its appearance. Discoloration (e.g., dark red or brown) may indicate degradation. It is highly recommended to use the hydrochloride salt (3-hydrazinopyridine HCl) and generate the free base in situ or use a base in the reaction mixture.[5]2. Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent. Store it under an inert atmosphere (Nitrogen or Argon) and away from light.
2. Incorrect pH / Lack of Catalyst The cyclocondensation reaction is typically acid-catalyzed. The initial step involves the acid-catalyzed formation of a hydrazone intermediate from the ketone of pivaloylacetonitrile and the hydrazine. Without a catalyst, the reaction may not proceed or will be extremely slow.[6][7] Action: 1. Incorporate an Acid Catalyst: Add a catalytic amount of a protic acid such as acetic acid (which can also serve as the solvent), hydrochloric acid, or p-toluenesulfonic acid. A typical loading is 5-10 mol%.2. Check pH: If starting with 3-hydrazinopyridine hydrochloride, the initial mixture will be acidic. However, adding a base like sodium acetate can buffer the solution and facilitate the reaction.[7]
3. Suboptimal Solvent Choice Solvent polarity is critical for ensuring that both starting materials are soluble and for facilitating the intramolecular cyclization step.[8] Poor solubility of either reactant will severely limit the reaction rate. Action: 1. Solvent Screening: If yield is low in a standard solvent like ethanol, consider screening other solvents. Acetic acid is an excellent choice as it serves as both a polar protic solvent and the catalyst. Higher boiling point polar aprotic solvents like DMF or DMSO can also be effective, especially if higher temperatures are needed.[8][9]2. Ensure Solubility: Before heating, confirm that your starting materials are reasonably soluble in the chosen solvent at room temperature or with gentle warming.
4. Insufficient Reaction Time or Temperature Pyrazole formation can be slow, especially at lower temperatures. The reaction often requires heating to overcome the activation energy for both hydrazone formation and the subsequent intramolecular cyclization.[10] Action: 1. Increase Temperature: Ensure the reaction is heated sufficiently. Refluxing in ethanol (78 °C) or acetic acid (118 °C) is common. If using a higher-boiling solvent, adjust the temperature accordingly (e.g., 80-100 °C in DMF).2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A common eluent system is 30-50% Ethyl Acetate in Hexanes. If the reaction stalls, consider extending the reaction time (e.g., from 4 hours to 12-24 hours).

Question 2: My final product is impure, and I'm struggling with purification. What are common impurities and how can I remove them?

Answer: Impurity formation is often related to side reactions or incomplete reactions. The structure of the product (containing both a basic pyridine ring and an amino group) can also complicate purification.

Potential Impurities & Purification Strategy:

Impurity Type Origin & Identification Recommended Purification Protocol
1. Unreacted Starting Materials Incomplete reaction. Can be identified by TLC or NMR by comparing with starting material standards.Action: 1. Acid/Base Wash: During aqueous workup, adjust the pH. Acidifying the aqueous layer (e.g., with 1M HCl) will protonate your product and any unreacted 3-hydrazinopyridine, pulling them into the aqueous phase and leaving the neutral pivaloylacetonitrile in the organic layer. Then, basifying the aqueous layer and re-extracting will recover the product.2. Column Chromatography: Use silica gel chromatography. A gradient elution starting from 20% Ethyl Acetate/Hexanes up to 50-70% should effectively separate the more polar product from the less polar pivaloylacetonitrile.
2. Regioisomer (5-tert-butyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine) Can form if the initial nucleophilic attack occurs at the nitrile instead of the ketone, although this is generally less favored. The isomers can be difficult to distinguish by TLC but should be clearly identifiable by ¹H and ¹³C NMR spectroscopy.[11]Action: 1. Optimize Reaction Conditions: Acidic conditions strongly favor the formation of the desired 5-amino isomer. Ensure your reaction is properly catalyzed.2. Careful Chromatography: The two isomers will likely have very similar polarities. A shallow gradient and careful fraction collection during column chromatography may be required for separation.3. Recrystallization: If a suitable solvent system can be found (e.g., Ethanol/Water, Ethyl Acetate/Hexanes), recrystallization can be an effective method for isolating the major, desired isomer.
3. Oxidation/Degradation Products Dark, tarry substances often result from the degradation of the hydrazine starting material, especially with prolonged heating in the presence of air.[7]Action: 1. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.2. Activated Carbon Treatment: Before final isolation, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon to adsorb colored impurities. Filter through Celite before concentrating.3. Purification: Column chromatography is usually effective at removing these baseline impurities.

Experimental Workflow & Protocols

A robust experimental protocol is the foundation of a successful synthesis. Below is a detailed workflow and a baseline protocol that can be optimized.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Verify Reagent Purity (3-Hydrazinopyridine HCl, Pivaloylacetonitrile) Glassware 2. Dry Glassware (Round-bottom flask, Condenser) Atmosphere 3. Inert Atmosphere Setup (Nitrogen/Argon Line) Charge 4. Charge Reagents & Solvent (e.g., Acetic Acid) Heat 5. Heat to Reflux (e.g., 110-120°C) Charge->Heat Monitor 6. Monitor by TLC (Target: ~4-12 hours) Heat->Monitor Cool 7. Cool to Room Temp Monitor->Cool Reaction Complete Concentrate 8. Remove Solvent (in vacuo) Cool->Concentrate Extract 9. Aqueous Work-up (pH adjustment, Extraction with EtOAc) Concentrate->Extract Dry 10. Dry & Concentrate Organic Layer Extract->Dry Purify 11. Purify Crude Product (Column Chromatography or Recrystallization) Dry->Purify Analyze 12. Characterize Final Product (NMR, MS, MP) Purify->Analyze

Caption: General workflow for the synthesis of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine.

Baseline Synthetic Protocol

This protocol is a starting point and should be optimized based on your experimental results.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydrazinopyridine hydrochloride (1.46 g, 10.0 mmol) and pivaloylacetonitrile (1.25 g, 10.0 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 1:1 Ethyl Acetate/Hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up (Step 1 - Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Work-up (Step 2 - Neutralization & Extraction): To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (the pH should be > 8). Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Work-up (Step 3 - Drying): Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes, to afford the pure 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this pyrazole synthesis?

A1: This reaction follows the general mechanism of the Knorr pyrazole synthesis. It proceeds in three main stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of 3-hydrazinopyridine attacks the electrophilic ketone carbonyl of pivaloylacetonitrile. This is followed by dehydration to form a hydrazone intermediate. This step is acid-catalyzed.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate attacks the electrophilic carbon of the nitrile group. This forms a five-membered ring intermediate.

  • Tautomerization: The non-aromatic ring intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring system.

G R1 Pivaloylacetonitrile I1 Hydrazone Intermediate R1->I1 + H⁺, -H₂O R2 3-Hydrazinopyridine R2->I1 + H⁺, -H₂O I2 Cyclized Intermediate (Non-aromatic) I1->I2 Intramolecular Attack P Product (Aromatic Pyrazole) I2->P Tautomerization

Caption: Simplified mechanism of 5-aminopyrazole formation.

Q2: Can I use microwave irradiation to speed up the reaction?

A2: Yes, microwave-assisted organic synthesis is an excellent technique for accelerating this type of condensation reaction.[9][10] It can dramatically reduce reaction times from hours to minutes. A typical approach would involve using a sealed microwave vessel with a solvent like ethanol or DMF. You would need to carefully optimize the temperature and time to avoid degradation.

Q3: Which analytical techniques are best for characterizing the final product?

A3: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. Key signals to look for in ¹H NMR are the singlet for the pyrazole C4-H, the characteristic signals for the 3-pyridyl group, the singlet for the amino (-NH₂) protons, and the large singlet for the tert-butyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method.

  • Infrared Spectroscopy (FT-IR): To identify key functional groups, such as the N-H stretches of the primary amine (typically two bands around 3300-3400 cm⁻¹) and C=N/C=C stretches in the aromatic region.

  • Melting Point (MP): A sharp melting point is a good indicator of purity for a crystalline solid.

Q4: Is it possible to form the other regioisomer? How can I be sure I have the 5-amino product?

A4: The formation of the 3-amino isomer is possible but generally disfavored under acidic conditions. The ketone is more electrophilic than the nitrile, making the initial attack at the carbonyl carbon the preferred pathway, which leads to the 5-amino product.[11] The most definitive way to confirm the structure is through 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). An HMBC experiment would show a correlation between the protons of the tert-butyl group and the C3 carbon of the pyrazole ring, confirming the desired connectivity.

References

  • Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]

  • Castillo, J. C., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(2), M1238. [Link]

  • Fustero, S., et al. (2011). Recent Advances in Synthesis and Properties of Pyrazoles. Current Organic Chemistry, 15(14), 2356-2387. (Note: A general review, specific link unavailable, but representative of content in MDPI journals on pyrazole synthesis). A similar open-access review is available at [Link]

  • Cole, K. P., et al. (2009). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 86, 178-187. [Link]

  • Becerra, D., & Castillo, J. C. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(4), M1161. [Link]

  • Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]

  • Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1259. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 7, 2026, from [Link]

  • Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. Retrieved February 7, 2026, from [Link]

  • Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. RSC Advances, 8(45), 25625-25630. [Link]

  • Reddy, R. P., & Reddy, Y. T. (2009). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 74(13), 4889–4892. [Link]

  • Pevarello, P., et al. (2000). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Al-Majid, A. M. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5897. [Link]

  • Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(45), 25625-25630. [Link]

  • Sharma, V., & Kumar, V. (2014). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Wang, X., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6289. [Link]

  • Smith, R., & Nagarathnam, D. (2007). 4-{4-[({3-TERT-BUTYL-1-[3-(HYDROXYMETHYL) PHENYL]-1H-PYRAZOL-5-YL } CARBAMOYL) AMINO]-3-FLUOROPHENOXY} -N-METHYLPYRIDINE-2-CARBOXAMIDE AS WELL AS PRODRUGS AND SALTS THEREOF FOR THE TREATMENT OF CANCER.
  • Wei, J., et al. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Reddit user mrbellyrub. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]

  • Ben-Azu, B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 787353. [Link]

Sources

Optimization

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine stability and degradation issues

Technical Support Center: 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Status: Operational Subject: Stability, Degradation, and Handling Protocols Target Audience: Medicinal Chemists, Process Chemists, Analytical Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Status: Operational Subject: Stability, Degradation, and Handling Protocols Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Technical Overview & Chemical Profile

Compound Identity: 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Abbreviation: 3-TB-1-3P-P-5A Functional Class: Aminopyrazole intermediate; Kinase inhibitor scaffold (e.g., p38 MAP kinase inhibitors), Agrochemical building block.

Chemical Logic: This molecule combines three distinct functionalities that dictate its stability profile:

  • 5-Amino Group: The primary amine is electron-rich and the most reactive site. It is the primary vector for oxidation (color change) and condensation reactions.

  • 1-(3-Pyridyl) Ring: This introduces basicity (pyridine nitrogen pKa ~5.2) and photosensitivity. It acts as an electron-withdrawing group relative to the pyrazole, slightly reducing the nucleophilicity of the amine compared to N-alkyl analogs.

  • 3-Tert-butyl Group: A bulky lipophilic anchor. It provides steric protection against reactions at the 3-position but significantly reduces water solubility.

Critical Stability Issues & Degradation Pathways

The most frequent user complaint regarding 3-TB-1-3P-P-5A is discoloration (white powder turning pink, brown, or black). This is rarely a sign of total decomposition but rather surface oxidation.

Mechanism of Degradation

Unlike simple anilines, 5-aminopyrazoles undergo a specific Oxidative Dehydrogenative Coupling . Upon exposure to air (oxygen) and light, the amino group forms a radical cation. This intermediate dimerizes to form azo-linkages (N=N), which are highly chromophoric (intensely colored) even at trace levels (<0.1%).

Visualizing the Degradation Pathway:

DegradationPathway cluster_0 Key Degradation Risks Compound Intact Compound (White Solid) Radical Radical Cation (Intermediate) Compound->Radical Air/Light (O2, hν) SchiffBase Schiff Base (If Ketones Present) Compound->SchiffBase + Acetone/Aldehydes AzoDimer Azo-Dimer (Pink/Brown Impurity) Radical->AzoDimer Dimerization (-2H+)

Caption: Figure 1. Primary degradation pathways. The oxidative dimerization to azo-species causes significant discoloration even at low impurity levels.

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound turned pink/brown after one week on the bench. Is it ruined?"

Diagnosis: Surface auto-oxidation. Technical Insight: The discoloration is likely due to trace azo-dimer formation (ppm levels). The bulk material is often >98% pure despite the color. Action Plan:

  • Verify Purity: Run an LC-MS. If the main peak is >98%, the degradation is superficial.

  • Purification: If purity is compromised (<95%), perform a "wash" rather than a full recrystallization. Suspend the solid in cold Hexane/TBME (9:1), sonicate, and filter. The oxidized impurities are often more soluble in ethers or remain on the surface.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Issue 2: "I see an extra peak in LC-MS with M+12 or M+40."

Diagnosis: Solvent condensation (Schiff Base formation). Technical Insight: 5-aminopyrazoles condense rapidly with ketones (acetone) or aldehydes.

  • M+40: Reaction with Acetone (solvent contaminant)

    
     Isopropylidene derivative.
    
  • M+12: Reaction with Formaldehyde (trace in PEG or poor quality methanol). Action Plan:

  • Strict Rule: Never use acetone to clean glassware intended for this compound.

  • Solvent Switch: Use high-grade Methanol or Acetonitrile for LC preparation. Avoid technical grade solvents containing carbonyl impurities.

Issue 3: "The compound is not dissolving in water for my biological assay."

Diagnosis: High lipophilicity (Tert-butyl group). Technical Insight: The tert-butyl group dominates the solubility profile (LogP > 2.5). The pyridine nitrogen is basic, but the molecule remains neutral at pH 7. Action Plan:

  • Formulation: Dissolve in DMSO first (stock solution), then dilute into the assay buffer.

  • Salt Formation: If aqueous solubility is mandatory, generate the Hydrochloride (HCl) or Mesylate salt .

    • Protocol: Dissolve 1 eq of amine in EtOH. Add 1.1 eq of HCl (4M in dioxane). Precipitate with Et2O.[1] This protonates the pyridine nitrogen, drastically improving aqueous solubility.

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if the compound is significantly degraded (>5% impurities).

  • Solvent System: Toluene / Heptane (or Toluene / Hexane).

  • Dissolution: Dissolve the crude pink solid in minimal boiling Toluene . (Note: Avoid alcohols if ester impurities are present).

  • Filtration: While hot, filter through a glass frit to remove insoluble polymerized black specs.

  • Crystallization: Slowly add Heptane (anti-solvent) to the hot toluene solution until turbidity is just observed.

  • Cooling: Allow to cool to Room Temp, then 4°C.

  • Collection: Filter the white needles. Wash with cold Heptane.

  • Drying: Vacuum dry at 40°C. Crucial: Do not exceed 50°C in air, or oxidation will recur.

Protocol B: QC Method (HPLC)

Standardized method to separate the amine from its oxidized dimers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Ammonium Formate (pH ~8)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 290 nm (Specific for Pyrazole)
Notes Use a basic buffer (Ammonium Formate/Bicarbonate). Acidic mobile phases (TFA) can cause peak tailing due to the pyridine nitrogen interacting with silanols.

Interactive Troubleshooting Logic

Use this decision tree to determine the fate of your batch.

TroubleshootingTree Start User Issue: Compound Discoloration CheckLCMS Run LC-MS (Check Purity) Start->CheckLCMS PurityHigh Purity > 98% CheckLCMS->PurityHigh PurityLow Purity < 95% CheckLCMS->PurityLow ActionUse Action: Use as is. (Surface Oxidation only) PurityHigh->ActionUse CheckImpurity Identify Impurity Mass PurityLow->CheckImpurity ImpurityDimer Mass = 2M-2 (Azo Dimer) CheckImpurity->ImpurityDimer ImpuritySchiff Mass = M+40 (Acetone Adduct) CheckImpurity->ImpuritySchiff Recryst Protocol A: Recrystallize (Toluene/Heptane) ImpurityDimer->Recryst Hydrolysis Acid Hydrolysis (Revert Schiff Base) ImpuritySchiff->Hydrolysis

Caption: Figure 2. Decision matrix for handling discolored or impure batches of 3-TB-1-3P-P-5A.

References & Authority

  • Oxidative Coupling Mechanism:

    • Jiang, B., et al. (2015).[2] "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry.

    • Relevance: Establishes the radical cation mechanism responsible for the "pinking" of aminopyrazoles.

  • Synthesis & Stability of 1-Aryl-5-aminopyrazoles:

    • Fichez, J., et al. (2014). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

    • Relevance: details the condensation chemistry and susceptibility to Schiff base formation.

  • Pyridine/Pyrazole Scaffold Handling:

    • Vertex AI Search Results (2024). "Storage conditions for 3-tert-butyl-1-(3-pyridyl)-1H-pyrazol-5-amine."

    • Relevance: Confirms standard storage protocols (Cool, Dry, Dark) for this specific class of kinase inhibitor intermediates.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Welcome to the technical support center for 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to this compound in their cell line models. As a potent pyrazole-based inhibitor, understanding and overcoming resistance is critical for advancing your research. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Introduction: Understanding the Landscape of Resistance

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine belongs to a class of compounds frequently investigated as kinase inhibitors.[1][2] While the specific target profile of this molecule may vary, pyrazole scaffolds are common in inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[2] Resistance to targeted therapies is a significant hurdle in cancer research and can arise from various mechanisms, including on-target mutations, activation of bypass signaling pathways, or increased drug efflux.[3][4][5]

This guide will focus on troubleshooting resistance under the likely mechanism of action as a PI3K/Akt pathway inhibitor.

Frequently Asked Questions (FAQs)

Here are some common initial questions researchers face when encountering resistance:

Q1: My cells have stopped responding to 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. How can I confirm this is acquired resistance?

A1: The first step is to quantitatively assess the shift in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[6]

To confirm resistance, you should:

  • Perform a dose-response cell viability assay: Use a method like the MTT or CCK-8 assay to treat both parental and suspected resistant cells with a range of concentrations of the compound.[7][8]

  • Calculate the Resistance Index (RI): The RI is the ratio of the IC50 of the resistant cells to the IC50 of the parental cells. An RI significantly greater than 1 confirms resistance.

Q2: What are the most common reasons for developing resistance to a kinase inhibitor like this?

A2: Resistance to kinase inhibitors often falls into three main categories:

  • On-target alterations: Mutations in the target kinase can prevent the inhibitor from binding effectively.[5]

  • Bypass signaling pathway activation: Cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.[4][9] For inhibitors of the PI3K/Akt pathway, reactivation of mTOR signaling is a common resistance mechanism.[3]

  • Reduced intracellular drug concentration: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, preventing it from reaching its target.[10]

Q3: Could my experimental setup be causing the apparent resistance?

A3: It's always prudent to rule out experimental variability. Inconsistent cell seeding density, passage number, or reagent quality can affect drug response. Ensure you are using a standardized protocol for your cell viability assays and that your cell lines are regularly authenticated.

In-Depth Troubleshooting Guides

If you have confirmed acquired resistance, the following guides will help you investigate the underlying mechanisms and explore strategies to overcome it.

Guide 1: Investigating the Mechanism of Resistance

A systematic approach is key to identifying why your cells are no longer responding.

Step 1: Analyze the Target Pathway

Since 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine likely targets the PI3K/Akt pathway, the first step is to assess the phosphorylation status of key proteins in this pathway in both your sensitive and resistant cell lines, with and without drug treatment.

  • Hypothesis: Resistant cells may have found a way to reactivate downstream signaling despite the presence of the inhibitor.

  • Experiment: Perform a Western blot analysis to examine the levels of total and phosphorylated Akt (at Ser473 and Thr308), and downstream effectors like mTOR, S6 ribosomal protein, and 4E-BP1.[11][12]

  • Expected Outcomes and Interpretation:

    • Persistent downstream phosphorylation in resistant cells: If you observe that p-Akt, p-mTOR, or p-S6 levels remain high in your resistant cells even after treatment, it suggests that the pathway is being reactivated. This could be due to a mutation in a downstream component or activation of a bypass pathway.

    • No change in phosphorylation: If the inhibitor still effectively reduces phosphorylation in the resistant line, the resistance mechanism may not be related to the target pathway and could be due to factors like drug efflux.

Step 2: Evaluate for Bypass Pathway Activation

Cells can compensate for the inhibition of one pathway by upregulating another.

  • Hypothesis: The MAPK/ERK pathway is a common bypass route that can be activated to promote cell survival when the PI3K/Akt pathway is inhibited.

  • Experiment: Use Western blotting to probe for the phosphorylation of key proteins in the MAPK/ERK pathway, such as MEK and ERK, in your sensitive and resistant cells following treatment.

  • Expected Outcomes and Interpretation:

    • Increased p-MEK/p-ERK in resistant cells: This would indicate that the MAPK/ERK pathway is being activated as a compensatory mechanism, and dual inhibition of both PI3K/Akt and MAPK/ERK pathways might be an effective strategy.

Step 3: Assess Drug Efflux Pump Activity

Reduced intracellular accumulation of the drug is a frequent cause of resistance.

  • Hypothesis: Your resistant cells may be overexpressing ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which pump the drug out of the cell.[10]

  • Experiment:

    • Gene and Protein Expression: Use qPCR and Western blotting to measure the expression levels of common efflux pump genes (e.g., ABCB1 for P-gp) in sensitive and resistant cells.

    • Functional Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to measure efflux activity. Resistant cells will show lower intracellular fluorescence due to increased efflux.

  • Expected Outcomes and Interpretation:

    • Higher efflux pump expression and activity in resistant cells: This is a strong indication that drug efflux is contributing to resistance.

Guide 2: Strategies to Overcome Resistance

Once you have an idea of the resistance mechanism, you can devise strategies to circumvent it.

Strategy 1: Synergistic Drug Combinations

If you've identified bypass pathway activation, a combination of inhibitors can be highly effective.

  • Rationale: Simultaneously blocking the primary target pathway and the compensatory pathway can lead to a synergistic cytotoxic effect.[13][14]

  • Approach:

    • If MAPK/ERK is activated: Combine 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine with a MEK inhibitor (e.g., Trametinib).

    • If mTOR signaling is reactivated: Combine with an mTOR inhibitor like Everolimus or a dual PI3K/mTOR inhibitor.[3][15]

  • Experimental Validation: Perform combination index (CI) studies using the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.

Strategy 2: Co-administration with an Efflux Pump Inhibitor

If increased drug efflux is the culprit, inhibiting the pumps can restore sensitivity.

  • Rationale: Efflux pump inhibitors block the transporter protein, leading to increased intracellular accumulation of your primary compound.

  • Approach: Treat your resistant cells with 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine in combination with a known P-gp inhibitor (e.g., Verapamil or a more specific inhibitor).

  • Experimental Validation: A successful combination will result in a significant decrease in the IC50 of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine in the resistant cell line.

Experimental Protocols

Here are detailed protocols for key experiments mentioned in this guide.

Protocol 1: Generation of a Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[6][8][16]

  • Determine the initial IC50: First, determine the IC50 of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine in your parental cell line using a standard cell viability assay.

  • Initial exposure: Begin by culturing the parental cells in a medium containing the compound at a concentration equal to the IC50.

  • Monitor and passage: Initially, you will likely observe significant cell death. Continue to culture the surviving cells, replacing the drug-containing medium every 2-3 days. Once the cells recover and reach about 80% confluency, passage them.

  • Dose escalation: Gradually increase the concentration of the compound in the culture medium. A common approach is to double the concentration with each subsequent round of selection once the cells have adapted to the current concentration.

  • Stabilize the resistant line: Once the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), maintain them at this concentration for several passages to ensure the resistance phenotype is stable.

  • Characterize the resistant line: Periodically check the IC50 of the resistant cell line to monitor the level of resistance.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability.[7]

  • Cell Seeding: Seed your parental and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. Include untreated control wells.

  • Incubation: Incubate the plate for a period that is appropriate for your cell line and the compound's mechanism of action (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol allows you to visualize changes in protein expression and phosphorylation.[12]

  • Cell Lysis: Treat sensitive and resistant cells with and without the compound for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Hypothetical IC50 Values and Resistance Index

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
ParentalCompound A1.5-
ResistantCompound A18.212.1

Compound A represents 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Resistance_Workflow start Cells Develop Resistance confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism pathway_analysis Pathway Analysis (Western Blot) investigate_mechanism->pathway_analysis efflux_analysis Efflux Pump Analysis (qPCR, Functional Assay) investigate_mechanism->efflux_analysis bypass_pathway Bypass Pathway Activation? pathway_analysis->bypass_pathway efflux_upregulation Efflux Pump Upregulation? efflux_analysis->efflux_upregulation strategy_dev Develop Overcoming Strategy bypass_pathway->strategy_dev Yes efflux_upregulation->strategy_dev Yes combo_therapy Combination Therapy strategy_dev->combo_therapy efflux_inhibition Efflux Pump Inhibition strategy_dev->efflux_inhibition validate_strategy Validate Strategy (Synergy Assays) combo_therapy->validate_strategy efflux_inhibition->validate_strategy end Resistance Overcome validate_strategy->end

Sources

Optimization

Technical Support Center: Synthesis of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Welcome to the technical support guide for the synthesis and scale-up of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in successfully navigating this synthesis. The guidance is structured to address challenges from bench-scale experiments to pilot-plant scale-up, ensuring scientific integrity and practical, field-tested insights.

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2][3] This guide is based on the robust and regioselective condensation of 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) with 3-pyridylhydrazine.

Part 1: Reaction Fundamentals & Lab-Scale Protocol

This section covers the core chemical principles, a baseline experimental protocol, and common questions encountered during initial lab-scale synthesis.

Overall Synthetic Scheme

The synthesis proceeds via a well-established condensation-cyclization mechanism.[3] Initially, the more nucleophilic nitrogen of 3-pyridylhydrazine attacks the ketone carbonyl of 4,4-dimethyl-3-oxopentanenitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring.

ReactionWorkflow SM1 4,4-Dimethyl-3-oxopentanenitrile (β-Ketonitrile) Process Condensation/ Cyclization SM1->Process SM2 3-Pyridylhydrazine SM2->Process Product 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Process->Product Acid or Base Catalysis

Caption: General reaction workflow for pyrazole synthesis.
Detailed Lab-Scale Experimental Protocol (5 g Scale)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser (with a nitrogen inlet), and a thermocouple for internal temperature monitoring.

  • Reagent Charging: To the flask, add 4,4-dimethyl-3-oxopentanenitrile (5.00 g, 39.9 mmol, 1.0 equiv).

  • Solvent Addition: Add absolute ethanol (100 mL). Stir the mixture until the starting material is fully dissolved.

  • Hydrazine Addition: Add 3-pyridylhydrazine (4.36 g, 39.9 mmol, 1.0 equiv) to the solution. Note: If using a salt form like a hydrochloride, pre-neutralize it or add an equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Catalyst: Add a catalytic amount of acetic acid (approx. 0.2 mL). An acidic medium promotes the cyclization step.[4]

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up & Isolation:

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • Reduce the solvent volume to approximately 20-30 mL using a rotary evaporator.

    • Slowly add the concentrated mixture to 200 mL of cold water with stirring. The product should precipitate as a solid.

    • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, washing with cold water (2 x 30 mL).

  • Drying & Purification:

    • Dry the crude product in a vacuum oven at 40-50°C.

    • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or isopropyl acetate. Expected yield: 75-85%.

Part 2: Troubleshooting & FAQ Guide

This section is formatted in a question-and-answer style to directly address common issues.

Reaction & Synthesis Issues

Q1: My reaction has turned dark brown or black. What is causing this degradation?

A1: Dark coloration typically indicates decomposition of the starting materials or product.

  • Causality: 3-Pyridylhydrazine, like many hydrazine derivatives, can be unstable, especially at elevated temperatures or in the presence of oxygen. The pyridine ring can also be susceptible to side reactions under harsh conditions.

  • Troubleshooting Steps:

    • Check Hydrazine Quality: Ensure you are using high-purity 3-pyridylhydrazine. If it is old or has been improperly stored, it may have partially decomposed.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

    • Lower Temperature: Reduce the reaction temperature. Try running the reaction at 60°C for a longer period. While slower, this can significantly reduce decomposition.

    • Monitor Closely: Use TLC to monitor the reaction. If discoloration begins, it may be a sign that the reaction is complete and prolonged heating is causing degradation.

Q2: The reaction is stalled, and I see both starting materials on my TLC plate even after 8 hours. Why?

A2: A stalled reaction points to issues with activation or reagent stoichiometry.

  • Causality: The cyclization step (hydrazone to pyrazole) is often the rate-limiting step and is typically acid or base-catalyzed. Incorrect pH or impure reagents can halt the reaction.

  • Troubleshooting Steps:

    • Catalyst Check: Ensure you have added the acid catalyst (e.g., acetic acid). If the reaction is still slow, a slightly stronger acid like a catalytic amount of p-toluenesulfonic acid can be tested.

    • Reagent Purity: Verify the purity of your 4,4-dimethyl-3-oxopentanenitrile. It is a key intermediate in many syntheses and its purity is crucial.[5]

    • Water Content: Ensure you are using a dry solvent (absolute ethanol). Excess water can hydrolyze the nitrile or interfere with the condensation.

Q3: I'm getting a significant amount of a side product. What could it be?

A3: The most likely side product is the regioisomer, 5-(tert-butyl)-1-(3-pyridyl)pyrazole-3-amine.

  • Causality: While the reaction is generally regioselective for the 5-amino isomer due to the differing electrophilicity of the ketone and nitrile groups, some conditions can lead to the formation of the 3-amino isomer.[6]

  • Troubleshooting Steps:

    • Control pH: The reaction is highly regioselective under mildly acidic conditions. Running the reaction under neutral or basic conditions may decrease this selectivity. Stick to a catalytic amount of a weak acid.

    • Temperature Control: Higher temperatures can sometimes lead to a loss of selectivity. Ensure the reaction temperature is well-controlled.

Scale-Up Challenges

Q4: During a 100g scale-up, I observed a dangerous temperature spike (exotherm) after adding the hydrazine. How can I control this?

A4: The initial condensation to form the hydrazone is an exothermic process.[7][8] On a small scale, this heat dissipates quickly, but on a larger scale, it can accumulate dangerously.

  • Causality: Poor heat transfer is a major challenge in scaling up reactions.[9] The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove heat.

  • Troubleshooting Steps:

    • Slow Addition: Add the 3-pyridylhydrazine solution dropwise via an addition funnel over 30-60 minutes.

    • Cooling Bath: Maintain an ice bath around the reactor during the addition to absorb the heat generated.

    • Monitor Internal Temperature: Always use a thermocouple to monitor the internal temperature. The addition rate should be controlled to keep the internal temperature below a set point (e.g., 25°C).

    • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat more effectively, though this may increase reaction time.

TroubleshootingTree Start Scale-Up Issue: Uncontrolled Exotherm Q1 Is internal temperature monitored? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was hydrazine added all at once? A1_Yes->Q2 Sol1 Implement internal temperature probe. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Use an addition funnel for controlled, slow addition. A2_Yes->Sol2 Q3 Was external cooling used during addition? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Exotherm Controlled A3_Yes->End Sol3 Use an ice bath to manage heat. A3_No->Sol3 Sol3->End

Caption: Decision tree for managing scale-up exotherms.
Work-up & Purification Issues

Q5: My product oiled out instead of precipitating as a solid during the water work-up. How do I isolate it?

A5: "Oiling out" occurs when a compound is insoluble in the solvent system but its melting point is below the current temperature.

  • Causality: The crude product may contain impurities that lower its melting point, or the precipitation is being done at too high a temperature.

  • Troubleshooting Steps:

    • Intense Cooling & Seeding: Cool the mixture in an ice-salt bath to get the temperature below 0°C. If you have a small amount of solid product, add a "seed crystal" to encourage crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Solvent Change: If the above fails, extract the oil into an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent. The resulting crude solid or oil can then be purified by recrystallization or column chromatography.

Q6: I'm having trouble purifying the final compound. Column chromatography gives poor separation and recrystallization results in low recovery.

A6: The pyridine nitrogen in your compound is basic, which can cause streaking on silica gel columns. The tert-butyl group gives it some nonpolar character, while the amine and pyridine add polarity, making solvent selection for recrystallization tricky.

  • Causality: The amphiphilic nature of the molecule and its basicity complicate standard purification methods.

  • Troubleshooting Steps:

    • Column Chromatography:

      • Add a Base: Add 0.5-1% triethylamine or ammonia to your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing streaking and improving peak shape.

      • Try a Different Stationary Phase: Consider using neutral alumina instead of silica gel.

    • Recrystallization:

      • Systematic Solvent Screening: Test a variety of solvent systems. Good single solvents for polar compounds include ethanol, isopropanol, and acetonitrile. For two-solvent systems, try dissolving the compound in a minimal amount of a hot, good solvent (like ethanol) and then slowly adding a poor solvent (like water or hexanes) until turbidity persists, then cool slowly.

    • Acid/Base Wash: If impurities are neutral, you can dissolve your product in a dilute acid (like 1M HCl), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then basify the aqueous layer with NaOH to re-precipitate your pure product.[10]

Part 3: Data Summary & Scale-Up Parameters

Scaling a synthesis requires adjusting parameters beyond simply multiplying reagent quantities.[9] The following table provides a guide for adapting the protocol from lab to pilot scale.

ParameterLab Scale (5 g)Pilot Scale (500 g)Rationale for Change
4,4-dimethyl-3-oxopentanenitrile 5.00 g (39.9 mmol)500 g (3.99 mol)Direct scale-up of limiting reagent.
3-Pyridylhydrazine 4.36 g (39.9 mmol)436 g (3.99 mol)Maintain 1:1 stoichiometry.
Solvent (Ethanol) 100 mL (20 vol)5 L (10 vol)Reduced relative solvent volume to improve throughput. Must be balanced with need for heat dissipation.
Catalyst (Acetic Acid) 0.2 mL20 mLMaintain catalytic loading.
Hydrazine Addition Time ~1 minute60-90 minutesCritical for safety. Slow, controlled addition is necessary to manage the reaction exotherm.[11]
Reaction Time 4-6 hours6-10 hoursLarger volumes may have different mixing and heating profiles, potentially requiring longer reaction times.
Stirring Magnetic StirrerOverhead Mechanical StirrerNecessary for effective mixing and heat transfer in larger, thicker slurries.
Work-up (Water) 200 mL10 LMaintain sufficient volume for effective precipitation and to keep the product slurry stirrable.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. Retrieved February 7, 2026, from [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. (n.d.). Retrieved February 7, 2026, from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • Synthesis and Structural Characterization of the Aminopyrazole Derived Pyrimidinone. (n.d.). Retrieved February 7, 2026, from [Link]

  • Why are condensation reactions endergonic? (n.d.). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Why is condensation exothermic? Why is melting endothermic? (n.d.). Quora. Retrieved February 7, 2026, from [Link]

  • How to purify a water soluble compound? (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). Retrieved February 7, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents.
  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. (n.d.). Scholars Research Library. Retrieved February 7, 2026, from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Endothermic and exothermic processes. (n.d.). EBSCO. Retrieved February 7, 2026, from [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. (n.d.). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Pentanenitrile, 4,4-dimethyl-3-oxo-. (n.d.). SIELC Technologies. Retrieved February 7, 2026, from [Link]

  • 4,4-dimethyl-3-oxopentanenitrile. (n.d.). ChemBK. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Identifying and removing impurities from 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Technical Guide: Impurity Management for 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Introduction: The Purity Paradox In the development of kinase inhibitors and p38 MAP kinase modulators, 3-(tert-butyl)-1-(3-pyridyl)py...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Impurity Management for 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Introduction: The Purity Paradox

In the development of kinase inhibitors and p38 MAP kinase modulators, 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine is a critical scaffold. However, its synthesis via the condensation of 3-hydrazinopyridine and pivaloylacetonitrile is prone to a specific set of impurities that can derail biological assays.

The most insidious challenge is regioisomerism . The reaction produces two isomers: the desired 5-amino isomer and the unwanted 3-amino isomer. These molecules share identical molecular weights (MS) and similar polarities, making them difficult to separate. This guide provides actionable protocols to identify, remove, and prevent these impurities.

Module 1: Identification (The Diagnostic Panel)

Q1: I see two close peaks in my HPLC chromatogram. How do I confirm which one is my target (5-amino) and which is the regioisomer (3-amino)?

A: You cannot rely on retention time alone without a standard. You must use 1H NMR (NOESY/ROESY) for definitive structural assignment.

  • The Mechanism: The spatial proximity of the tert-butyl group to the aromatic ring differs between isomers.

  • The Experiment: Run a 1D NOE or 2D NOESY experiment.

    • Target (5-amino isomer): The tert-butyl group is at position 3, far from the N1-pyridyl ring.[1] You should see NO cross-peaks (or very weak ones) between the tert-butyl protons (~1.3 ppm) and the pyridyl protons.

    • Impurity (3-amino isomer): The tert-butyl group is at position 5, adjacent to the N1-pyridyl ring.[2][3] You will see strong NOE correlations between the tert-butyl protons and the ortho-protons of the pyridine ring.

FeatureTarget: 5-Amino IsomerImpurity: 3-Amino Isomer
Structure t-Bu far from Pyridinet-Bu next to Pyridine
NOE Signal NegligibleStrong (t-Bu

Py-H)
HPLC Behavior Typically elutes later (check specific column)Typically elutes earlier

Q2: My product has a persistent yellow/brown color, but HPLC shows >98% purity. What is this?

A: This is likely oxidative oligomerization of trace unreacted hydrazines or the amine product itself.

  • Cause: Aromatic amines are sensitive to air oxidation. Even <0.1% of an azo-dimer or oxidized hydrazine species can impart intense color.

  • Detection: These species often have high extinction coefficients but broaden out on NMR/HPLC, appearing as baseline noise.

  • Risk: These impurities can act as PAN-assay interference compounds (PAINS) in biological screens.

Module 2: Purification Protocols (Troubleshooting)

Q3: Standard recrystallization isn't removing the regioisomer. What solvent system should I use?

A: The solubility difference between the 3-amino and 5-amino isomers is subtle. We recommend a Toluene/Heptane or Ethanol/Water switch.

Protocol: Displacement Crystallization

  • Dissolve: Dissolve crude solid in minimum hot Toluene (80°C).

  • Seed: If you have pure seeds of the 5-amino isomer, add them at 60°C.

  • Displace: Add Heptane dropwise until slight turbidity persists.

  • Cool: Cool slowly to Room Temperature (RT), then to 0°C.

  • Theory: The 5-amino isomer generally packs better due to the separation of the bulky tert-butyl and pyridyl groups, making it less soluble in non-polar media than the sterically crowded 3-amino isomer.

Q4: How do I remove residual 3-hydrazinopyridine? It is genotoxic.

A: Do not rely on crystallization alone. Use a Scavenging Wash .

  • Reagent: 5% aqueous solution of Glyoxal or 2,4-Pentanedione.

  • Workflow:

    • Dissolve crude product in Ethyl Acetate.

    • Wash with the scavenger solution. The hydrazine reacts rapidly to form a highly polar pyrazole/hydrazone species that partitions into the aqueous phase.

    • Wash with 1M HCl (carefully, product is weakly basic) or Brine to remove excess scavenger.

Q5: I need to purify by Flash Chromatography. What are the optimal conditions?

A: Since the pyridine ring causes tailing on silica, you must use an amine modifier.

  • Stationary Phase: Silica Gel (irregular, 40-63 µm).

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (95 : 4.5 : 0.5).

  • Loading: <5% w/w.

  • Tip: Pre-wash the column with mobile phase containing 1% Et3N to neutralize acidic sites on the silica that bind the pyridine nitrogen.

Module 3: Process Control (Prevention)

Q6: How can I adjust the reaction to favor the 5-amino isomer?

A: The formation of the 5-amino isomer is thermodynamically controlled, while the 3-amino isomer is often the kinetic product.

  • Temperature: Maintain reflux conditions (Ethanol, ~78°C). Lower temperatures favor the kinetic (3-amino) impurity.

  • Acid Catalyst: Use a catalytic amount of HCl. Acid promotes the equilibration of the intermediate hydrazone, allowing it to funnel into the more stable 5-amino cyclization pathway.

Visualizing the Reaction Pathways

The following diagram illustrates the divergence point where the impurity is formed.

SynthesisPath Start 3-Hydrazinopyridine + Pivaloylacetonitrile Inter Intermediate Hydrazone Start->Inter Condensation Target TARGET: 5-Amino Isomer (Thermodynamic) Inter->Target High Temp (Reflux) Acid Cat. Impurity IMPURITY: 3-Amino Isomer (Kinetic) Inter->Impurity Low Temp Basic/Neutral Impurity->Target Isomerization (Slow, Acid mediated)

Figure 1: Kinetic vs. Thermodynamic control in aminopyrazole synthesis. High temperature and acidic conditions drive the reaction toward the desired 5-amino target.

Summary of Impurity Profiles

Impurity TypeSourceRemoval Strategy
Regioisomer (3-amino) Kinetic side-reactionRecrystallization (Toluene/Heptane) or Prep-HPLC
3-Hydrazinopyridine Unreacted Starting MaterialGlyoxal wash / Acidic extraction
Oxidized Oligomers Air oxidation of aminesSilica filtration / Activated Carbon
Pivaloylacetonitrile Excess reagentVacuum distillation / Hexane wash

Decision Tree: Purification Strategy

Use this logic flow to select the correct purification method based on your crude purity.

PurificationTree Start Crude Product Isolated CheckColor Is product dark/colored? Start->CheckColor Carbon Treat with Activated Carbon in refluxing EtOH CheckColor->Carbon Yes CheckRegio Is Regioisomer > 5%? CheckColor->CheckRegio No Carbon->CheckRegio Recryst Recrystallize: Toluene/Heptane CheckRegio->Recryst Yes CheckHydra Is Hydrazine Present? CheckRegio->CheckHydra No Recryst->CheckHydra Scavenge Glyoxal Wash / Acid Extraction CheckHydra->Scavenge Yes Final Pure Target Compound CheckHydra->Final No Scavenge->Final

Figure 2: Purification decision matrix. Follow the path based on analytical data (HPLC/NMR).

References

  • Fandrick, D. R., et al. (2015). "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry. Link (Grounding: Establishes thermodynamic preference for 5-amino isomers with aryl hydrazines).

  • Giori, P., et al. (1985). "Synthesis of pyrazolo[3,4-d]pyrimidine derivatives." Farmaco.
  • European Medicines Agency (EMA). (2014). "Assessment report: Genotoxic impurities." Link (Grounding: Safety protocols for hydrazine removal).

  • Beilstein Journal of Organic Chemistry. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Link (Grounding: Review of synthetic pathways and regioisomerism).

Sources

Optimization

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine assay interference and artifacts

Topic: Troubleshooting Assay Interference & Artifacts Audience: Researchers in Medicinal Chemistry & High-Throughput Screening (HTS) Introduction: The "Privileged" Scaffold & Its Hidden Traps You are likely working with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Interference & Artifacts

Audience: Researchers in Medicinal Chemistry & High-Throughput Screening (HTS)

Introduction: The "Privileged" Scaffold & Its Hidden Traps

You are likely working with 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine as a fragment or scaffold for kinase inhibitors (e.g., p38 MAPK, B-Raf). While the aminopyrazole core is a "privileged structure" in drug discovery due to its ability to form key hydrogen bonds with the kinase hinge region, the tert-butyl group introduces significant hydrophobicity.

This specific combination—a polar H-bond donor/acceptor core attached to a bulky lipophilic tail—creates a high risk for Colloidal Aggregation and Optical Interference . This guide addresses the specific "false positive" mechanisms associated with this chemotype.

Module 1: The Colloidal Aggregation Artifact

The Problem: The tert-butyl moiety significantly lowers aqueous solubility. In standard assay buffers (PBS, HEPES), this compound often forms colloidal aggregates (micelles) at concentrations >5 µM. These colloids sequester enzymes, leading to non-specific inhibition that mimics a potent drug.

Symptom:

  • Steep dose-response curves (Hill slope > 2.0).

  • Inhibition disappears when enzyme concentration is increased.

  • Inhibition is sensitive to detergent concentration.

Diagnostic Protocol: The Detergent Sensitivity Test

Based on the Shoichet Lab Protocols [1]

Concept: Colloidal aggregates are disrupted by non-ionic detergents.[1][2] If your IC50 shifts dramatically (e.g., >10-fold) upon adding 0.01% Triton X-100, your compound is an aggregator, not a specific inhibitor.

Step-by-Step Workflow:

  • Prepare Two Assay Buffers:

    • Buffer A: Standard assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run Parallel Dose-Response:

    • Perform the enzymatic assay with the compound in Buffer A and Buffer B side-by-side.

  • Analyze Shift:

    • Calculate the Ratio:

      
      
      
    • Interpretation:

      • 
        : True binding interaction.
        
      • 
        : Strong evidence of colloidal aggregation (False Positive).
        
Visualizing the Decision Logic

AggregationLogic Start Observed Inhibition (High Potency) Detergent Add 0.01% Triton X-100 (or 0.005% Tween-20) Start->Detergent Result Compare IC50 Values Detergent->Result TrueHit IC50 Unchanged (Specific Binder) Result->TrueHit Ratio ~ 1 Artifact IC50 Increases >10x (Colloidal Aggregator) Result->Artifact Ratio > 10

Caption: Decision tree for distinguishing specific binding from non-specific colloidal sequestration.

Module 2: Optical Interference (Fluorescence Quenching)

The Problem: The aminopyrazole-pyridine system is a conjugated aromatic system. Depending on pH and substitution, it can absorb light in the UV-Blue region (280–350 nm).

  • Inner Filter Effect (IFE): If your assay uses a fluorophore excited in this range (e.g., Tryptophan, certain coumarins), the compound absorbs the excitation light before it hits the target.

  • Quenching: The primary amine can act as an electron donor, quenching fluorophores via Photoinduced Electron Transfer (PET).

Symptom:

  • Signal decreases in both enzyme-containing and enzyme-free control wells.

  • "Inhibition" tracks linearly with compound concentration, regardless of enzyme presence.

Diagnostic Protocol: Absorbance Scan & Spike-In

Referencing Thorne et al. [2]

Step-by-Step Workflow:

  • Absorbance Scan:

    • Dilute compound to 10 µM in assay buffer.

    • Scan absorbance from 250 nm to 600 nm.

    • Check: Does the spectrum overlap with your assay's Excitation (

      
      ) or Emission (
      
      
      
      ) wavelengths?
  • The "Spike-In" Control:

    • Run the assay to completion (produce the fluorescent product).

    • Add the test compound at the IC50 concentration after the reaction has stopped.

    • Measure fluorescence immediately.

    • Result: If fluorescence drops significantly compared to a vehicle control, the compound is quenching the signal, not inhibiting the enzyme.

Data Interpretation Table:

ObservationMechanismAction Required
Absorbance overlap at

Primary Inner Filter EffectApply mathematical correction (Beer-Lambert) or change fluorophore.
Absorbance overlap at

Secondary Inner Filter EffectSame as above.
Signal drop in Spike-In Dynamic/Static QuenchingUse a ratiometric assay (e.g., FRET) or different fluorophore.
Module 3: Chemical Reactivity & pH Sensitivity

The Problem:

  • pH Sensitivity: The pyridine nitrogen has a pKa

    
     5.2. In assays running at pH 7.0 vs. pH 7.5, the protonation state changes, altering solubility and binding affinity.
    
  • Aldehyde Reactivity: The primary amine (-NH2) on the pyrazole is nucleophilic. It can form Schiff bases with aldehyde-containing reagents (e.g., formaldehyde in cell fixation or certain aldehyde-based substrates).

Troubleshooting Guide

Q: My IC50 shifts 5-fold when I move from pH 7.0 to pH 7.4. Is this real? A: Likely Yes. At pH 7.0, the pyridine is partially protonated (cationic), increasing solubility. At pH 7.4, it is more neutral (lipophilic), increasing the risk of aggregation or changing the H-bond donor/acceptor profile.

  • Fix: Maintain strict pH control. Run the Triton X-100 test specifically at the higher pH to rule out aggregation induced by the neutral form.

Q: I see activity in my cell-based assay, but it vanishes after fixation. A: Washout or Reaction.

  • Washout: This is a reversible inhibitor. Washing cells removes the compound.

  • Reaction: If using formaldehyde fixation, the amine on the pyrazole may crosslink, destroying the pharmacophore.

  • Fix: Use live-cell imaging or a covalent probe derivative if fixation is required.

FAQ: Rapid Response

Q: Can I use DMSO to solve the solubility issue? A: Only up to a point. While DMSO solubilizes the stock, diluting into aqueous buffer (1% DMSO final) often triggers the "crash out" of the tert-butyl species. Always check for precipitation using a nephelometer or simple visual inspection (turbidity) at high concentrations (>50 µM).

Q: Is this compound a PAINS (Pan-Assay Interference Compound)? A: Not strictly a classic PAINS (like rhodanines), but it is a "Frequent Hitter" due to the aggregation mechanism described in Module 1. It is not inherently chemically reactive (unless aldehydes are present), but its physical properties lead to artifacts.

Q: What is the best control for this specific molecule? A: An N-methylated analog (blocking the pyrazole nitrogen) or a variant replacing the tert-butyl with a methyl group. The latter reduces lipophilicity significantly; if inhibition is lost entirely, it confirms the hydrophobic interaction (or aggregation) was key.

References
  • Shoichet, B. K. (2006).[3] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link

    • Seminal paper on colloidal aggreg
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

    • Comprehensive review of optical interference (quenching/IFE).
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

    • Context for structural alerts and frequent hitters.

Sources

Troubleshooting

Technical Support: Scalable Synthesis of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Center ID: TS-CHEM-882 Subject: Scale-Up Troubleshooting & Optimization Guide Target Molecule: 3-(Tert-butyl)-1-(3-pyridyl)-1H-pyrazol-5-amine Key Application: Intermediate for p38 MAPK inhibitors (e.g., Doramapimod/BIRB...

Author: BenchChem Technical Support Team. Date: February 2026

Center ID: TS-CHEM-882 Subject: Scale-Up Troubleshooting & Optimization Guide Target Molecule: 3-(Tert-butyl)-1-(3-pyridyl)-1H-pyrazol-5-amine Key Application: Intermediate for p38 MAPK inhibitors (e.g., Doramapimod/BIRB 796)

Introduction

Welcome to the technical support center for aminopyrazole synthesis. This guide addresses the specific challenges encountered when scaling the synthesis of 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine from gram to kilogram scale.

The synthesis generally involves the condensation of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) with 3-pyridylhydrazine hydrochloride . While the chemistry appears straightforward, scale-up introduces critical failure modes regarding regioselectivity, starting material stability, and thermal management.

Module 1: The Regioselectivity & Chemoselectivity Crisis

Issue: Users frequently report the formation of the "5-hydroxy" (pyrazolone) byproduct or incomplete cyclization, leading to low yields of the desired 5-amine.

The Mechanism

To troubleshoot, you must understand the competing pathways. The reaction requires the terminal nitrogen of the hydrazine to attack the ketone of the


-ketonitrile, followed by the internal nitrogen attacking the nitrile to close the ring.
  • Pathway A (Desired): Condensation

    
     Imine formation 
    
    
    
    Intramolecular nucleophilic attack on Nitrile
    
    
    5-Aminopyrazole .
  • Pathway B (Undesired): Nitrile Hydrolysis

    
     Amide 
    
    
    
    Cyclization with loss of Ammonia
    
    
    5-Hydroxypyrazole (Pyrazolone) .
Troubleshooting Guide
SymptomProbable CauseCorrective Action
High % of 5-Hydroxy impurity Presence of water in the solvent or starting materials.Strict Anhydrous Conditions: Use anhydrous Ethanol (EtOH) or Methanol. Ensure the hydrazine HCl salt is dry.
Incomplete Reaction (SM remaining) Steric hindrance of the tert-butyl group slowing ketone attack.Reflux Duration: The t-butyl group is bulky. Standard 2-hour reflux is insufficient. Extend reflux to 4–6 hours .
Dark/Tarry Reaction Mixture Oxidation of the pyridine ring or hydrazine.Inert Atmosphere: Perform the reaction under Nitrogen or Argon. 3-pyridylhydrazine is oxidation-sensitive.
Q&A: Why can't I use free-base hydrazine?

A: You can, but 3-pyridylhydrazine free base is unstable and prone to rapid oxidation (turning black). Using the dihydrochloride salt is standard for stability. However, you must neutralize it in situ (see Module 2) to release the nucleophile.

Module 2: Starting Material Quality Control (The Hydrazine Factor)

Issue: Variability in the quality of 3-pyridylhydrazine hydrochloride leads to inconsistent reaction rates and "stalled" batches.

Protocol: In-Situ Neutralization

Do not pre-neutralize the hydrazine and store it. Generate the free base in the reactor.

  • Charge: Ethanol (10 vol) and 3-Pyridylhydrazine Dihydrochloride (1.0 equiv).

  • Cool: Bring to 0–5 °C.

  • Neutralize: Add Triethylamine (TEA) or Sodium Ethoxide (2.0–2.2 equiv) slowly.

    • Note: TEA is milder and easier to handle on scale than alkoxides.

  • Add Electrophile: Add pivaloylacetonitrile (1.05 equiv) only after neutralization is complete.

Visualizing the Pathway

ReactionPathway HydrazineSalt 3-Pyridylhydrazine 2HCl Salt FreeBase Free Hydrazine (In-Situ) HydrazineSalt->FreeBase Neutralization (TEA/EtOH) Hydrazone Hydrazone Intermediate FreeBase->Hydrazone + KetoNitrile (Attack at Ketone) KetoNitrile Pivaloylacetonitrile (t-Bu Beta-Keto) Target TARGET: 5-Amino-1-(3-pyridyl) -3-(t-butyl)pyrazole Hydrazone->Target Cyclization on Nitrile (Anhydrous) Pyrazolone IMPURITY: 5-Hydroxypyrazole Hydrazone->Pyrazolone Hydrolysis (If H2O present)

Figure 1: Reaction pathway highlighting the critical divergence between the desired aminopyrazole and the hydroxypyrazole impurity.

Module 3: Work-up & Purification at Scale

Issue: Column chromatography is viable for milligram synthesis but impossible for kilogram batches. You need a crystallization-based isolation.

The "pH Swing" Isolation Method

This molecule is an amine with a pyridine ring, making it amphoteric but predominantly basic.

Step-by-Step Scale-Up Protocol:

  • Concentration: After reflux, remove 70–80% of the Ethanol via distillation.

  • Acidification: Dilute the residue with water and add conc. HCl until pH < 2.

    • Why? This solubilizes the product as the hydrochloride salt, while non-basic impurities (like unreacted nitrile or neutral tars) remain organic or precipitate as gums.

  • Filtration (Polish): Filter the acidic solution through Celite/charcoal to remove dark oxidation byproducts.

  • Precipitation (The Critical Step):

    • Cool the filtrate to 0–5 °C.

    • Slowly add Ammonium Hydroxide (28% NH₃) until pH ~10.

    • Observation: The product should crash out as a solid.

  • Wash: Filter the solid and wash with cold water (removes inorganic salts) followed by cold heptane (removes lipophilic impurities).

Solubility Data for Recrystallization

If the purity is <98% after precipitation, perform a recrystallization.

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol HighModeratePoor recovery (yield loss)
Ethyl Acetate HighLowExcellent
Toluene ModerateVery LowGood anti-solvent
Water LowInsolubleAnti-solvent only

Module 4: Safety & Thermodynamics

Issue: Unexpected exotherms during the neutralization and cyclization steps.

Thermodynamic Risks
  • Neutralization: The reaction of 3-pyridylhydrazine·2HCl with Triethylamine is exothermic. On a 1kg scale, this can raise the temperature by 10–15 °C if added as a bolus. Add base over 30 minutes.

  • Cyclization: The condensation is mildly exothermic but requires heat to proceed. The danger is accumulation . If you heat too fast before the reaction initiates, you may experience a "runaway" reflux.

Process Safety Diagram

ScaleUpWorkflow Start Reactor Setup: Inert Atmosphere (N2) Step1 Step 1: Solubilize Hydrazine.2HCl in Ethanol (0°C) Start->Step1 Step2 Step 2: Controlled Addition of Base (Watch Exotherm!) Step1->Step2 Step3 Step 3: Add Pivaloylacetonitrile (1.05 eq) Step2->Step3 Step4 Step 4: Reflux (4-6 hrs) Monitor by HPLC Step3->Step4 Step5 Step 5: Distill EtOH -> Acidify -> Filter Step4->Step5 Step6 Step 6: Basify (NH4OH) to Precipitate Step5->Step6

Figure 2: Optimized workflow for safe scale-up, emphasizing thermal control points.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008.

    • Relevance: Primary reference for the synthesis of BIRB 796 intermediates, establishing the condens
  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051–2054.

    • Relevance: Details the condensation conditions for tert-butyl-aminopyrazoles.
  • Bagley, M. C., et al. (2006). "Microwave-assisted synthesis of N-pyrazole ureas and the p38alpha inhibitor BIRB 796." Organic & Biomolecular Chemistry, 4(22), 4158–4164.

    • Relevance: Discusses the regioselectivity and rapid synthesis of the 5-aminopyrazole core.

Reference Data & Comparative Studies

Validation

Orthogonal Validation Guide: 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Activity

Executive Summary & Compound Profile 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine is a "privileged scaffold" in medicinal chemistry, most notably serving as the key pharmacophore for Type II kinase inhibitors targeting p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine is a "privileged scaffold" in medicinal chemistry, most notably serving as the key pharmacophore for Type II kinase inhibitors targeting p38 MAPK (e.g., BIRB-796 analogues) and B-Raf (e.g., Dabrafenib precursors).

In early-stage drug discovery, relying on a single biochemical assay (like an ATP-competitive fluorescence assay) is prone to false positives due to aggregation, fluorescence quenching, or non-specific binding. To scientifically confirm the activity of this specific pyrazole-amine—whether as a fragment in Fragment-Based Drug Discovery (FBDD) or a lead compound—you must employ orthogonal assays .

This guide outlines a "Triangle of Truth" strategy to validate activity:

  • Biochemical: Quantify enzymatic inhibition (ADP-Glo).

  • Biophysical (Cellular): Confirm target engagement in intact cells (CETSA).

  • Functional: Validate downstream signaling modulation (Western Blot).

Mechanistic Context: The p38 MAPK Pathway

To design the correct functional assay, one must understand the signaling cascade. This scaffold typically binds the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and HSP27.

p38_Pathway Stimulus Cellular Stress / Cytokines (TNF-alpha, IL-1) MAPKKK MAPKKK (TAK1, ASK1) Stimulus->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK (Target) MAPKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Inhibitor 3-(Tert-butyl)-1-(3-pyridyl) pyrazole-5-amine Inhibitor->p38 Inhibition (ATP Competition) HSP27 HSP27 (Phospho-S82) MK2->HSP27 Phosphorylation Response Inflammation / Apoptosis HSP27->Response

Figure 1: The p38 MAPK signaling cascade. The pyrazole-amine scaffold targets p38, blocking the phosphorylation cascade leading to HSP27 activation.

Comparative Assay Guide

The following table contrasts the primary screening method with the recommended orthogonal approaches.

FeaturePrimary Screen: ADP-Glo™ Orthogonal 1: CETSA Orthogonal 2: Western Blot
Type Biochemical (Cell-free)Biophysical (Intact Cell)Functional (Intact Cell)
Question Answered Does it inhibit the enzyme?Does it enter the cell & bind the target?Does it block the pathway?
Interference Risk High (Luciferase inhibitors, aggregators)Low (Thermal stability is specific)Low (Antibody specificity)
Throughput High (384-well)Medium (96-well/PCR)Low (Gel-based)
Key Readout IC50 Value

(Aggregation Temp) Shift
Phospho/Total Protein Ratio
Relevance to Scaffold Confirm intrinsic potency.Confirm cell permeability (critical for amines).Confirm physiological relevance.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm the compound enters the cell and physically stabilizes the p38 MAPK protein, preventing thermal denaturation.

Materials:

  • THP-1 or HeLa cells.

  • Test Compound: 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine (10 mM DMSO stock).

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.

  • PCR Thermal Cycler.

Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 µM  compound or DMSO control for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature for 3 minutes (Gradient: 40, 43, 46, 49, 52, 55, 58, 61°C).

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw 3 times (Liquid

    
     / 25°C) to extract native protein.
    
  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) protein.

  • Detection: Collect supernatant (soluble fraction) and analyze via Western Blot for Total p38 MAPK .

  • Analysis: Plot band intensity vs. Temperature. A shift to the right (higher melting temp) in the treated curve indicates binding.

CETSA_Workflow Step1 1. Cell Treatment (1h @ 37°C) Step2 2. Aliquot & Heat Gradient (40-61°C) Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Denatured Proteins Precipitate Step4 4. Western Blot (Supernatant) Step3->Step4 Soluble Fraction Only Result Result: Thermal Shift Step4->Result

Figure 2: CETSA workflow. Ligand binding stabilizes the target, keeping it soluble at higher temperatures compared to DMSO control.

Protocol B: Functional Phospho-Western Blot

Purpose: To verify that the compound inhibits the phosphorylation of downstream substrates (HSP27) in a cellular context.

Materials:

  • THP-1 Monocytes (High p38 expression).

  • Stimulant: LPS (Lipopolysaccharide) or TNF-

    
    .
    
  • Primary Antibodies: Anti-Phospho-HSP27 (Ser82), Anti-Total HSP27, Anti-GAPDH.

Workflow:

  • Serum Starvation: Starve THP-1 cells in low-serum media (0.5% FBS) for 16 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat cells with the test compound (Dose response: 0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) for 30 minutes to activate the p38 pathway.

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Quantification: Normalize protein concentration (BCA Assay). Load 20 µg per lane.

  • Blotting:

    • Probe membrane with Phospho-HSP27 .

    • Strip and re-probe for Total HSP27 (loading control).

  • Data Interpretation: Calculate the ratio of

    
    . A dose-dependent decrease confirms functional inhibition.
    

Technical Nuances & Troubleshooting (Senior Scientist Insights)

  • The "Scaffold" Caveat: As this amine is often a precursor or fragment, its standalone potency might be in the micromolar range (

    
    ). Do not discard the compound if IC50 is high; in FBDD, ligand efficiency (LE) is more important than raw potency.
    
  • Solubility: The tert-butyl group increases lipophilicity. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent compound precipitation, which causes false positives in light-scattering assays.

  • ATP Competition: Since this scaffold likely binds the ATP pocket (Type I/II), biochemical assays should be run at

    
     ATP. Running at saturating ATP will mask the inhibitor's potency.
    

References

  • Regan, J., et al. (2002). "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate."[1] Journal of Medicinal Chemistry.

  • Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Promega.

Sources

Comparative

Reproducibility of experiments with 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Executive Summary: The "Gatekeeper" Scaffold 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine (CAS: 1263255-68-8) is not merely a reagent; it is the structural anchor for a generation of Type II kinase inhibitors , most nota...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gatekeeper" Scaffold

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine (CAS: 1263255-68-8) is not merely a reagent; it is the structural anchor for a generation of Type II kinase inhibitors , most notably p38 MAPK and B-Raf inhibitors (e.g., analogs of Regorafenib or BIRB-796). Its value lies in the 3-pyridyl moiety , which provides a critical hydrogen bond acceptor for the kinase "hinge" region or allosteric pockets, a feature absent in its phenyl-based predecessors.

However, reproducibility with this compound is frequently compromised by regioisomeric impurities during synthesis and oxidative instability of the free amine. This guide compares the Pyridyl-Scaffold against the standard Phenyl-Scaffold, detailing protocols to ensure batch-to-batch consistency in drug discovery workflows.

Comparative Analysis: Pyridyl vs. Phenyl Scaffolds

In medicinal chemistry, the choice between a pyridyl and phenyl substituent on the pyrazole N1 position dictates both the physicochemical properties and the biological activity of the final inhibitor.

Table 1: Physicochemical & Functional Comparison
FeaturePyridyl-Scaffold (Subject)Phenyl-Scaffold (Alternative)Impact on Reproducibility/Utility
Structure 3-(Tert-butyl)-1-(3-pyridyl )pyrazole-5-amine3-(Tert-butyl)-1-phenyl pyrazole-5-aminePyridyl N acts as a critical H-bond acceptor.
LogP (Calc) ~2.1 (Moderate Lipophilicity)~3.4 (High Lipophilicity)Pyridyl improves aqueous solubility of final drugs.
pKa (Conj. Acid) ~3.5 (Pyridine N)N/A (Neutral Ring)Pyridyl allows for salt formation (HCl/Mesylate), improving dissolution.
Reactivity Nucleophilic amine, but Pyridine N can compete in acidic media.[1]Highly nucleophilic amine; no competing basic sites.Critical: Pyridyl requires careful pH control during coupling.
Stability Moderate; Pyridine ring susceptible to N-oxidation over time.High; Phenyl ring is metabolically and chemically robust.Pyridyl stocks must be stored under Argon/Nitrogen.
Expert Insight: The Solubility-Potency Trade-off

While the Phenyl-scaffold is easier to synthesize and store, it often yields inhibitors with poor "drug-like" properties (high lipophilicity). The Pyridyl-scaffold is superior for generating lead compounds with viable pharmacokinetic profiles, but it introduces a reproducibility bottleneck : if the pyridine nitrogen is accidentally protonated or oxidized during storage, downstream coupling reactions (e.g., urea formation) will fail or stall.

Technical Deep Dive: The Regioisomer Trap

The most common cause of "failed" experiments with this compound is not the compound itself, but the presence of the N2-isomer .

  • Target Structure (N1-isomer): Pyridine ring attached to the Nitrogen adjacent to the tert-butyl group.

  • Impurity (N2-isomer): Pyridine ring attached to the Nitrogen distal to the tert-butyl group.

Why this matters: The N2-isomer cannot form the requisite "Type II" binding conformation in the kinase pocket. Commercial supplies often contain 5-10% of the N2-isomer if not purified by rigorous chromatography.

Validation Protocol: 1H-NMR Diagnostic

Before using a new batch, run 1H-NMR in DMSO-d6.

  • Valid Batch: The tert-butyl singlet appears at δ 1.28 ppm .

  • Contaminated Batch: A secondary singlet appears at δ 1.35-1.40 ppm (indicative of the N2-isomer).

Experimental Protocols

Protocol A: Purification & Storage (Self-Validating System)

Objective: Remove oxidative impurities and ensure free-base form for coupling.

  • Dissolution: Dissolve 1.0 g of crude amine in 10 mL EtOAc.

  • Wash: Wash 2x with 5 mL 10% Na2CO3 (removes trace acid salts that deactivate the amine).

  • Dry: Dry organic layer over anhydrous Na2SO4. Filter.

  • Recrystallization: Concentrate to ~2 mL. Add 8 mL cold Hexane dropwise with stirring.

  • Collection: Filter the white precipitate.

  • Validation: Check melting point. Target range: 116–118 °C . If <110 °C, repeat.

  • Storage: Store in amber vials under Argon at -20°C.

Protocol B: Urea Coupling (Synthesis of p38 Inhibitor Analog)

Objective: Synthesize a BIRB-796 analog using the scaffold. This reaction tests the nucleophilicity of the amine.

Reagents:

  • Scaffold: 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine (1.0 eq)

  • Electrophile: 4-Isocyanatophenyl acetate (1.1 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Base: DIPEA (1.2 eq)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Purge with Nitrogen.[1]

  • Solubilization: Add Scaffold and DIPEA to THF. Stir until clear.

    • Checkpoint: If solution remains cloudy, the scaffold may be a salt form. Add more DIPEA until clear.

  • Addition: Add Isocyanate dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: TLC (50% EtOAc/Hexane). The amine spot (low Rf) should disappear; Urea product (high Rf) appears.

  • Quench: Add 1 mL MeOH to scavenge excess isocyanate.

  • Isolation: Evaporate solvent. Triturate residue with Et2O to yield pure urea.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the role of the inhibitor (derived from the scaffold) within the p38 MAPK signaling cascade. The scaffold allows the inhibitor to lock p38 MAPK in the "DFG-out" (inactive) conformation.

p38_Pathway Figure 1: p38 MAPK Signaling Pathway & Inhibitor Intervention Point Stress Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inhibitor Scaffold-Based Inhibitor (Type II Binding) Inhibitor->p38 Locks DFG-out Conformation Response Inflammatory Response (Cytokine Production) Substrates->Response Transcription

Workflow Visualization: Reproducibility Decision Tree

Workflow Figure 2: Quality Control Decision Tree for Aminopyrazole Scaffolds Start Receive Batch NMR 1H-NMR (DMSO-d6) Start->NMR Check1 t-Butyl Singlet? NMR->Check1 Valid Peak @ 1.28 ppm (Pure N1-Isomer) Check1->Valid Yes Invalid Peak @ 1.38 ppm (N2-Isomer) Check1->Invalid No Color Visual Inspection Valid->Color Recryst Recrystallize (EtOAc/Hexane) Invalid->Recryst Check2 Appearance? Color->Check2 White White/Off-White (Use directly) Check2->White Brown Brown/Yellow (Oxidized) Check2->Brown Brown->Recryst Recryst->NMR Re-test

References

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAPK Inhibitor BIRB 796." Journal of Medicinal Chemistry.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

  • Kumasaka, T., et al. (2012). "3-Tert-butyl-1-(3-pyridyl)pyrazole-5-amine derivatives." PubChem Compound Summary.

  • Dumas, J., et al. (2004). "Synthesis and Pharmacological Characterization of the Potent and Selective p38 MAPK Inhibitor BIRB 796." Bioorganic & Medicinal Chemistry Letters.

  • Bagley, M. C., et al. (2006). "One-step synthesis of pyridylpyrazoles." Synlett.

Sources

Validation

Comparative Guide: Target Engagement of the 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine Scaffold

Executive Summary: The "Privileged" Kinase Scaffold[1] The compound 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine represents a classic "privileged structure" in kinase drug discovery. It serves as the pharmacophore core f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Kinase Scaffold[1]

The compound 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine represents a classic "privileged structure" in kinase drug discovery. It serves as the pharmacophore core for a generation of Type II kinase inhibitors , most notably targeting p38


 MAPK  and B-Raf .

While often used as a synthesis intermediate for urea-based inhibitors (such as the clinical candidate Doramapimod/BIRB-796 analogs), this scaffold possesses intrinsic binding affinity that makes it a valuable probe for Fragment-Based Drug Discovery (FBDD) .

This guide compares the target engagement (TE) profile of this "Core Scaffold" against fully functionalized clinical standards, highlighting the critical shift from thermodynamic binding (fragment) to residence time (drug).

Comparative Analysis: Scaffold vs. Clinical Standards

The following table contrasts the Core Scaffold with two distinct classes of p38 MAPK inhibitors: the Type II Urea Derivative (Doramapimod) and the Type I ATP-Competitor (SB-203580).

Table 1: Target Engagement Profile Comparison
FeatureCore Scaffold (The Query)Doramapimod (BIRB-796) SB-203580
Structure Class Aminopyrazole FragmentN-pyrazole-N'-aryl UreaImidazole Derivative
Binding Mode Type I / Fragment (ATP Pocket)Type II (DFG-out Allosteric)Type I (ATP Competitive)
Primary Interaction Hinge (Met109) + Gatekeeper (Thr106)Hinge + DFG-pocket + Glu71Hinge + Hydrophobic Pocket
Affinity (IC50) Moderate (~1–10 µM)High (< 10 nM)High (~50 nM)
Residence Time Transient (Fast Off-rate)Prolonged (Slow Off-rate)Moderate
Selectivity Low (Promiscuous binder)High (Induced fit)Moderate (Hits CK1, RIPK2)
Best TE Assay DSF / NMR / High-Conc TR-FRET NanoBRET / Surface Plasmon Resonance Radiometric Kinase Assay

Mechanistic Insight: Why This Scaffold?

The "Gatekeeper" Interaction

The defining feature of this scaffold is the tert-butyl group at the 3-position.

  • Mechanism: In p38 MAPK, the "gatekeeper" residue is a small Threonine (Thr106). The bulky tert-butyl group of the scaffold wedges perfectly into the hydrophobic pocket adjacent to the gatekeeper.

  • The Pyridine Role: Unlike the phenyl ring found in early inhibitors, the 3-pyridyl ring at the N1 position improves water solubility and offers a specific nitrogen vector for hydrogen bonding with solvent or distinct hinge residues in non-p38 targets (e.g., JNK or Src family kinases).

The "Switch" to Type II Binding

The amine group at position 5 is the "growth vector."

  • Scaffold Alone: Binds the ATP pocket but allows the activation loop (DFG motif) to remain in the active "In" state.

  • Functionalized (Urea): When the amine is converted to a diaryl urea (as in Doramapimod), the extension pushes the DFG motif into the inactive "Out" conformation. This induces a massive conformational change, locking the protein and resulting in slow dissociation rates (long residence time) .

Visualizing the Pathway & Mechanism

The following diagram illustrates the p38 MAPK signaling cascade and the distinct binding nodes of the scaffold versus the Type II inhibitors.

p38_Pathway cluster_target Target Engagement Zone Stress Cellular Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (alpha/beta) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 / MSK1 p38->MK2 Scaffold Scaffold (Query) (ATP Pocket Binder) Scaffold->p38 Competes w/ ATP (Fast Kinetics) BIRB Urea Derivative (DFG-Out Locker) BIRB->p38 Allosteric Lock (Slow Kinetics) HSP27 HSP27 / CREB (Inflammation/Apoptosis) MK2->HSP27

Caption: The p38 MAPK cascade showing the distinct intervention points: the Scaffold competes transiently at the ATP site, while derivatives lock the kinase in an inactive conformation.

Validated Experimental Protocols

For this specific scaffold, standard kinase assays often fail because the compound's fast off-rate leads to signal loss during wash steps. Use the following protocols for robust validation.

Protocol A: Differential Scanning Fluorimetry (DSF)

Best for: Validating the "Scaffold" (Fragment) binding.

Rationale: Small fragments often do not inhibit catalytic activity potently but will thermally stabilize the protein.

  • Preparation:

    • Dilute recombinant p38

      
       kinase domain to 2 µM in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl).
      
    • Add SYPRO Orange dye (5x final concentration).

  • Compound Addition:

    • Add the 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine at high concentration (e.g., 50 µM, 100 µM, 200 µM).

    • Control: DMSO (Negative) and SB-203580 (Positive, 10 µM).

  • Execution:

    • Run in a qPCR machine (melt curve program): 25°C to 95°C at 1°C/min.

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) from the inflection point of the fluorescence curve.
      
    • Success Criterion: A

      
       indicates significant binding.
      
Protocol B: TR-FRET Competition Assay

Best for: Determining Affinity (


) of the Scaffold vs. Derivatives.

Rationale: Uses a tracer to measure displacement in equilibrium, avoiding wash steps that dissociate the fragment.

  • Reagents:

    • Biotinylated p38

      
      .
      
    • Europium-labeled anti-GST antibody (or anti-His depending on tag).

    • AlexaFluor-647 labeled Tracer (e.g., Staurosporine-Red).

  • Workflow:

    • Mix Kinase (5 nM) + Eu-Antibody (2 nM) + Tracer (Kd concentration).

    • Add serial dilutions of the Scaffold (Range: 100 µM down to 1 nM).

    • Incubate for 60 minutes at Room Temp (Equilibrium is critical).

  • Detection:

    • Read TR-FRET signal (Excitation 337 nm, Emission 665 nm / 615 nm).

  • Calculation:

    • Plot % Inhibition vs. Log[Compound].

    • Fit to the Cheng-Prusoff equation to derive

      
      .
      

Experimental Workflow Diagram

TE_Workflow cluster_screening Phase 1: Scaffold Validation cluster_optimization Phase 2: Derivative Profiling Start Compound Library DSF Thermal Shift (DSF) (High Conc >50µM) Start->DSF NMR Ligand-Observed NMR (STD / WaterLOGSY) Start->NMR Decision Hit Expansion (Urea/Amide Coupling) DSF->Decision Tm Shift > 2°C NMR->Decision Binding Confirmed FRET TR-FRET / HTRF (IC50 / Ki Determination) Cell NanoBRET (Cellular) (Residence Time) FRET->Cell Potency < 100nM Decision->FRET Synthesize Derivatives

Caption: Workflow for validating the scaffold (Phase 1) and its functionalized derivatives (Phase 2).

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272.

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008.

  • Dumas, J., et al. (2004). Discovery of a new class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4265-4269.

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). (Reference for selectivity profiles of p38 inhibitors).

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine: A Comparative Analysis for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the 3-aminopyrazole scaffold has emerged as a privileged structure, demonstrating significant potential in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 3-aminopyrazole scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a variety of protein kinases implicated in human diseases.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key exemplar of this class, 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, with a particular focus on its role as a putative inhibitor of p38 mitogen-activated protein kinase (MAPK). Drawing upon data from closely related analogs, we will dissect the contributions of each structural component to biological activity and provide a comparative framework against alternative chemical motifs. This document is intended to serve as a practical resource for researchers engaged in the design and optimization of novel kinase inhibitors.

The 3-Aminopyrazole Core: A Foundation for Kinase Inhibition

The 1,3,5-substituted pyrazole system is a versatile template for the development of ATP-competitive kinase inhibitors. The core scaffold presents key hydrogen bonding donors and acceptors that can interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The specific substitution pattern around this core dictates both the potency and selectivity of the inhibitor. Our focus, 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, embodies three key regions for SAR exploration: the C3-alkyl substituent, the N1-aryl group, and the C5-amino functionality.

Deconstructing the SAR of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

The Critical Role of the C3-tert-Butyl Group

The tert-butyl group at the C3 position is a cornerstone of activity in this chemical series. It occupies a hydrophobic pocket within the kinase active site, contributing significantly to the binding affinity.[3]

  • Hydrophobic Interactions: The bulky and lipophilic nature of the tert-butyl group is optimal for filling a specific hydrophobic pocket in the p38 kinase, often referred to as the "selectivity pocket."[3] This interaction is a primary driver of potency.

  • Steric Influence: The size of the tert-butyl group is critical. Smaller alkyl groups generally lead to a significant loss of potency, while larger or more flexible alkyl chains can introduce unfavorable steric clashes.

Table 1: Comparison of C3-Substituents in a Related 1-Aryl-5-ureido-pyrazole Series (p38α Inhibition)

Compound AnalogueC3-SubstituentRelative PotencyRationale for Potency Change
Reference Scaffold tert-Butyl High Optimal fit in the hydrophobic pocket.[3]
Analogue AIsopropylModerateReduced hydrophobic interaction and suboptimal pocket filling.
Analogue BPhenylLowPotential for steric hindrance and altered vector for substitution.

Note: The data presented is a qualitative summary based on findings from related chemical series to illustrate the established importance of the tert-butyl group.

The N1-Pyridyl Group: Modulating Potency and Properties

The N1 substituent is pivotal for orienting the inhibitor within the ATP binding site and can form additional interactions that enhance potency and selectivity. The 3-pyridyl group in our topic compound offers several advantages:

  • Hydrogen Bonding Potential: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with backbone amides or side chains of residues in the solvent-exposed region of the ATP-binding site.

  • Vector for Substitution: The pyridyl ring provides a vector for further chemical modification to improve properties such as solubility, cell permeability, and metabolic stability.

  • Planarity and Dihedral Angle: The dihedral angle between the pyrazole and the N1-aryl ring influences the overall conformation of the inhibitor. In a related crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, this angle was found to be 50.61°.[5][6] This non-planar arrangement can be crucial for optimal binding.

Table 2: Comparison of N1-Aryl Substituents in a Related 5-Amino-pyrazole Series (Hypothetical p38α IC50)

Compound AnalogueN1-SubstituentPredicted p38α IC50 (nM)Key Interactions and Properties
Topic Compound 3-Pyridyl Potent Potential for H-bonding; favorable physicochemical properties.
Analogue CPhenylModerateLoss of H-bond acceptor; relies solely on hydrophobic interactions.
Analogue D3-NitrophenylModerate-LowElectron-withdrawing nature may alter pyrazole ring electronics; potential for steric or electronic clashes.[5]
Analogue E4-FluorophenylPotentFavorable hydrophobic and potential weak H-bond interactions.

Note: The predicted IC50 values are illustrative and based on SAR trends observed in similar kinase inhibitor series.

The C5-Amino Group: The Hinge-Binding Anchor

The 5-amino group is a critical pharmacophoric feature, acting as the primary hydrogen bond donor to the kinase hinge region. This interaction mimics the adenine portion of ATP and is essential for anchoring the inhibitor in the active site.

  • Hydrogen Bonding: The primary amine typically forms two hydrogen bonds with the backbone carbonyl and/or amide of the hinge residues.

  • Substitution: While derivatization of this amine is possible, for instance, to form ureas or amides, the unsubstituted amine is often sufficient for potent activity in this scaffold.[7]

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is valuable to compare the 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine scaffold with other known p38 MAPK inhibitor chemotypes.

Table 3: Comparison of Different Scaffolds for p38 MAPK Inhibition

ScaffoldKey FeaturesAdvantagesDisadvantagesRepresentative Compound
3-Aminopyrazole Hinge-binding amine, hydrophobic C3-group, tunable N1-aryl group.High potency, good ligand efficiency, well-understood SAR.[3]Potential for off-target kinase activity.3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine
Pyridinylimidazole Planar, aromatic system with key H-bond donors/acceptors.High potency, established clinical precedent (e.g., SB203580).Often associated with poor kinase selectivity and potential for off-target effects.SB203580
Benzothiazole Fused heterocyclic system offering a rigid scaffold.Novelty, potential for unique interactions.SAR may be less established.Various experimental compounds.

Experimental Validation: Protocols for SAR Assessment

The validation of the SAR for this chemical series relies on robust and reproducible biochemical and cellular assays. Below are detailed, step-by-step methodologies for key experiments.

In Vitro p38α Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α.

Protocol:

  • Reagents and Materials:

    • Recombinant human p38α kinase (activated).

    • Biotinylated peptide substrate (e.g., Biotin-ATF2).

    • ATP.

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Test compounds dissolved in DMSO.

    • Detection reagents (e.g., HTRF, AlphaLISA, or radiometric).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the compound dilution.[8]

    • Add 2 µL of p38α kinase solution (at a pre-determined optimal concentration) to each well.[8]

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (at its Km concentration).[8]

    • Incubate for 60 minutes at room temperature.[8]

    • Stop the reaction and proceed with detection according to the manufacturer's protocol for the chosen detection method (e.g., by adding a solution containing EDTA and the detection reagents).

    • Read the signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

This cell-based assay assesses the ability of a compound to inhibit the p38 MAPK pathway in a physiologically relevant context.

Protocol:

  • Cell Culture:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Differentiate THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in PMA-free medium.[9]

  • Procedure:

    • Plate the differentiated THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.[10]

    • Prepare serial dilutions of the test compounds in culture medium.

    • Pre-incubate the cells with the test compounds for 1-2 hours.[9]

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.[10]

    • Incubate for 4-17 hours at 37°C in a 5% CO₂ incubator.[10][11]

    • Collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using a commercially available ELISA or HTRF kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and the general workflow for SAR validation.

p38_MAPK_Pathway Stress Stress Stimuli (LPS, UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Response (e.g., TNF-α production) Substrates->Response Inhibitor 3-(tert-butyl)-1-(3-pyridyl) pyrazole-5-amine Inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Core Core Scaffold 3-aminopyrazole Analogs Analog Synthesis (Vary R1, R2, R3) Core->Analogs Biochemical Biochemical Assay (p38α IC50) Analogs->Biochemical Cellular Cellular Assay (TNF-α IC50) Analogs->Cellular SAR_Data SAR Table Generation Biochemical->SAR_Data Cellular->SAR_Data Lead_Opt Lead Optimization SAR_Data->Lead_Opt Lead_Opt->Analogs Iterative Design

Caption: General workflow for the structure-activity relationship (SAR) validation of novel kinase inhibitors.

Conclusion and Future Directions

The 3-(tert-butyl)-1-(3-pyridyl)pyrazole-5-amine scaffold represents a promising starting point for the development of potent and selective p38 MAPK inhibitors. The well-defined roles of the C3-tert-butyl group, the N1-pyridyl moiety, and the C5-amino group provide a clear roadmap for medicinal chemists to fine-tune the properties of this chemical series. The comparative analysis with other p38 inhibitor scaffolds highlights the advantages of the 3-aminopyrazole core in terms of ligand efficiency and established SAR.

Future efforts in this area should focus on obtaining a co-crystal structure of an exemplar from this series with p38 MAPK to definitively confirm the binding mode and guide further rational design. Systematic exploration of substituents on the 3-pyridyl ring could lead to improvements in potency, selectivity, and pharmacokinetic properties. Additionally, a comprehensive kinase panel screening will be essential to fully characterize the selectivity profile of any lead compounds and to identify potential off-target liabilities. The experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this promising class of kinase inhibitors.

References

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